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  • Product: 2-(Hydroxymethyl)-1H-indol-6-OL
  • CAS: 1891097-96-3

Core Science & Biosynthesis

Foundational

Solubility of 2-(Hydroxymethyl)-1H-indol-6-ol in DMSO and water

An In-Depth Technical Guide to the Solubility of 2-(Hydroxymethyl)-1H-indol-6-ol in DMSO and Water Authored by: A Senior Application Scientist Abstract The solubility of a compound is a critical physicochemical property...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(Hydroxymethyl)-1H-indol-6-ol in DMSO and Water

Authored by: A Senior Application Scientist

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical assays, influencing everything from the reliability of in vitro screening data to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-(Hydroxymethyl)-1H-indol-6-ol, a substituted indole of interest in medicinal chemistry and drug discovery. While specific quantitative data for this compound is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess its solubility in two of the most common laboratory solvents: dimethyl sulfoxide (DMSO) and water. We will explore the theoretical underpinnings of its solubility based on molecular structure, the distinction between kinetic and thermodynamic solubility, and provide detailed, field-proven protocols for experimental determination.

Molecular Structure and Its Implications for Solubility

To understand the solubility of 2-(Hydroxymethyl)-1H-indol-6-ol, we must first examine its molecular structure. The compound consists of a bicyclic indole core, which is largely aromatic and nonpolar. However, it is functionalized with three key polar groups: a hydroxyl group (-OH) at position 6, a hydroxymethyl group (-CH₂OH) at position 2, and the indole nitrogen's hydrogen atom (N-H).

These functional groups are capable of acting as both hydrogen bond donors (the H on O and N) and acceptors (the O and N atoms). This dual character is the primary determinant of its interaction with polar solvents.

  • In Water: As a polar protic solvent, water can form extensive hydrogen bond networks. The hydroxyl and N-H groups of 2-(Hydroxymethyl)-1H-indol-6-ol can readily participate in these networks, which should facilitate its dissolution. However, the nonpolar indole ring system will resist solvation in water, creating an unfavorable interaction that limits overall aqueous solubility.

  • In DMSO: Dimethyl sulfoxide is a polar aprotic solvent.[1] Its oxygen atom is a strong hydrogen bond acceptor, while the sulfur-bound methyl groups are non-polar. DMSO is an exceptional solvent for a wide range of substances because it can effectively solvate both polar and nonpolar moieties of a solute.[2][3] It will readily form hydrogen bonds with the -OH and N-H groups of the indole derivative.[4][5] This, combined with its ability to accommodate the aromatic core, suggests that 2-(Hydroxymethyl)-1H-indol-6-ol will exhibit significantly higher solubility in DMSO than in water.

Caption: Intermolecular forces governing solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, solubility is not a single value but is typically characterized in two ways: thermodynamic and kinetic.[6][7] Understanding the difference is crucial for interpreting experimental data correctly.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the solid solute is in equilibrium with the solution.[6] This value is independent of the method used for dissolution and is typically determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[8][9] It is the most rigorous measure and is vital for late-stage development and formulation.[7]

  • Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a solution that was prepared by a rapid method.[7][10] In high-throughput screening environments, this is often determined by making a high-concentration stock solution in DMSO and then diluting it into an aqueous buffer.[8][9] The resulting value can be significantly higher than the thermodynamic solubility because the compound may form a supersaturated, metastable solution or precipitate as a less stable amorphous solid rather than the most stable crystalline form.[6][10] While less rigorous, kinetic solubility is often more relevant for early-stage in vitro assays where compounds are introduced from DMSO stocks.[7][8]

Quantitative Solubility Data

As of this writing, specific, publicly available quantitative solubility data for 2-(Hydroxymethyl)-1H-indol-6-ol is limited. Therefore, researchers must determine these values empirically. The following table is provided as a template for recording experimentally determined values.

ParameterSolventTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Notes
Thermodynamic Solubility Water25Shake-FlaskUser-determinedUser-determinede.g., pH of buffer, equilibration time
Kinetic Solubility Water25DMSO DilutionUser-determinedUser-determinede.g., Final % DMSO, incubation time
Maximum Solubility DMSO25Saturated Solution PrepUser-determinedUser-determinedFor stock solution preparation

Experimental Protocols for Solubility Determination

The following protocols provide robust, step-by-step methods for determining the solubility of a novel compound like 2-(Hydroxymethyl)-1H-indol-6-ol.

Protocol 1: Thermodynamic Solubility in Water (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[9]

Causality: The long incubation period with excess solid compound ensures that the solution reaches a true thermodynamic equilibrium, providing the most stable and reproducible solubility value.

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of aqueous buffer (e.g., 1 mL in a glass vial). The buffer should be relevant to the intended application (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours.[9][11] The extended time allows the dissolution and precipitation processes to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes.[12] Alternatively, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve of the compound must be prepared in the same analytical solvent.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility.

Protocol 2: Kinetic Solubility in Aqueous Buffer (from DMSO Stock)

This high-throughput method is common in early drug discovery.[8]

Causality: This protocol mimics the process used in many biological screens, where a compound dissolved in DMSO is rapidly diluted into an aqueous medium. It measures the concentration before the compound crashes out of the supersaturated solution.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the aqueous buffer of choice (e.g., PBS, pH 7.4). For example, add 2 µL of the DMSO stock to 98 µL of buffer to achieve a 1:50 dilution.[9]

  • Incubation: Cover the plate and shake it gently for a short period (e.g., 1.5-2 hours) at a constant temperature.[8][9]

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 600-700 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternative Quantification: For a more precise measurement, filter the plate contents through a solubility filter plate.[9] Then, quantify the concentration in the filtrate via HPLC-UV or UV-Vis spectroscopy against a standard curve.

Solubility_Workflow cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Add excess solid to buffer T_Equil Equilibrate (24-48h shaking) T_Start->T_Equil T_Sep Separate solid (Centrifuge/Filter) T_Equil->T_Sep T_Quant Quantify supernatant (e.g., HPLC) T_Sep->T_Quant Result Solubility Value (µg/mL or µM) T_Quant->Result K_Start Prepare high-conc. DMSO stock K_Dilute Dilute stock into buffer K_Start->K_Dilute K_Incub Incubate (1.5-2h shaking) K_Dilute->K_Incub K_Detect Detect precipitation (Turbidity/Filtration) K_Incub->K_Detect K_Detect->Result

Caption: Experimental workflows for solubility determination.

Practical Implications for Researchers

  • Stock Solutions: Due to its high solvating power, DMSO is the recommended solvent for preparing high-concentration stock solutions of 2-(Hydroxymethyl)-1H-indol-6-ol.[2][13] It is critical to ensure the compound is fully dissolved before use.

  • Aqueous Assays: When diluting a DMSO stock into an aqueous buffer for an assay, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[2] The kinetic solubility value will provide the upper concentration limit for the compound in the assay before precipitation becomes a risk. Exceeding this limit can lead to inaccurate and unreliable biological data.

  • Data Interpretation: A large difference between kinetic and thermodynamic solubility suggests that the compound readily forms supersaturated solutions.[10] While this may be acceptable for in vitro screens, it can be a red flag for in vivo applications, where the compound may precipitate upon administration, leading to poor absorption and bioavailability.

Conclusion

While published solubility data for 2-(Hydroxymethyl)-1H-indol-6-ol is scarce, a thorough understanding of its molecular structure allows for a strong theoretical assessment of its behavior in DMSO and water. Its amphiphilic nature, with multiple hydrogen-bonding groups and a nonpolar indole core, predicts high solubility in DMSO and more limited, but present, solubility in water. For researchers, the key takeaway is the necessity of empirical determination. By employing the robust protocols for thermodynamic and kinetic solubility outlined in this guide, scientists can generate the critical data needed to ensure the integrity of their experiments and make informed decisions in the drug discovery and development process.

References

  • Ovid.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Polyak, S. J., et al. DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Aure Chemical.
  • Sigma-Aldrich.
  • Icompete. DMSO solution: Significance and symbolism.
  • Singhvi, G., et al.
  • Amtrade.
  • ResearchGate. How to check the Drug solubility DMSO solvent ..?.
  • Icompete. DMSO: Significance and symbolism.
  • Kubińska, J., et al. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC.
  • Chinese Physics B. Investigation of hydrogen bonding in neat dimethyl sulfoxide and binary mixture (dimethyl sulfoxide + water)
  • ResearchGate. Impact of water hydrogen-bonding on structural and electronic properties of indole derived compounds.
  • Indian Academy of Sciences. Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution.
  • PubMed.

Sources

Exploratory

Isomeric Divergence: A Technical Analysis of 5-Hydroxy vs. 6-Hydroxy Indole-2-Methanol

This guide provides an in-depth technical analysis of the structural, synthetic, and functional divergences between 5-hydroxyindole-2-methanol and 6-hydroxyindole-2-methanol . Part 1: Executive Summary & Structural Logic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional divergences between 5-hydroxyindole-2-methanol and 6-hydroxyindole-2-methanol .

Part 1: Executive Summary & Structural Logic

The distinction between 5-hydroxy and 6-hydroxy indole-2-methanol extends beyond simple regioisomerism. It represents a fundamental divergence in electronic conjugation, synthetic accessibility, and biological signaling potential.

  • 5-Hydroxy Isomer: Structurally homologous to serotonin (5-HT) . Its electronic density is distributed to favor interaction with 5-HT receptors. The hydroxyl group at C5 activates the C4 and C7a positions, influencing the stability of the indole core during the acid-catalyzed dehydration of the 2-methanol group.

  • 6-Hydroxy Isomer: A key metabolic intermediate often associated with melanogenesis (eumelanin pathway) and cytotoxicity. The C6 hydroxyl group conjugates strongly with the indole nitrogen (N1), significantly altering the pKa of the pyrrole-like proton and the nucleophilicity of C3.

Table 1: Comparative Physicochemical Profile
Feature5-Hydroxyindole-2-methanol6-Hydroxyindole-2-methanol
CAS RN 81503-48-2 (Generic 5-OH indole)2380-86-1 (Generic 6-OH indole)
Electronic Effect C5-OH donates to C4, C6, C7a.C6-OH donates to C5, C7, C3a.
Key Bioactivity Serotonergic modulation (Gut motility, CNS).[1]Melanin precursor; Cytotoxicity (ROS generation).
Synthetic Route Nenitzescu Synthesis (preferred).Modified Bischler-Möhlau or Leimgruber-Batcho.
Acid Stability Low (Rapid dimerization to diindolylmethanes).Very Low (High susceptibility to quinone methide formation).

Part 2: Electronic Structure & Reactivity

The defining characteristic of indole-2-methanols is their susceptibility to acid-catalyzed dehydration, forming a reactive azafulvene (quinone methide) intermediate. This intermediate is the gateway to oligomerization (diindolylmethanes).

The Quinone Methide Instability

The hydroxyl group on the benzene ring (C5 or C6) acts as a strong electron-donating group (EDG), stabilizing the carbocation formed at the C2-methyl position.

  • Mechanism: Protonation of the C2-OH

    
     Loss of 
    
    
    
    
    
    Formation of a resonance-stabilized cation.
  • Isomer Difference:

    • 6-OH Effect: The oxygen lone pair at C6 can donate electrons through the conjugated system to the N1, which then pushes electron density to the C2-exocyclic double bond. This "through-conjugation" is often more effective in the 6-position, making the 6-hydroxy isomer exceptionally prone to polymerization.

    • 5-OH Effect: While still activating, the resonance contribution is less direct regarding the N1 lone pair's involvement in the azafulvene system compared to the 6-position.

Visualization of Resonance Pathways

IndoleResonance cluster_5OH 5-Hydroxy Pathway (Serotonin-like) cluster_6OH 6-Hydroxy Pathway (Melanin-like) Start5 5-OH-Indole-2-MeOH Acid5 H+ / -H2O Start5->Acid5 Cation5 C2-Carbocation (Stabilized by C5-OH) Acid5->Cation5 Dehydration Dimer5 Diindolylmethane (Oligomer) Cation5->Dimer5 Nucleophilic Attack (by C3 of 2nd molecule) Start6 6-OH-Indole-2-MeOH Acid6 H+ / -H2O Start6->Acid6 QM6 Quinone Methide (Azafulvene) Highly Reactive Acid6->QM6 Fast Dehydration (N1 Assisted) Polymer6 Melanin-like Polymers QM6->Polymer6 Rapid Polymerization

Caption: Comparative reactivity pathways showing the higher propensity of the 6-OH isomer to form reactive quinone methide intermediates leading to polymerization.

Part 3: Synthetic Methodologies

Synthesis must be strictly controlled to prevent oxidation to quinones or polymerization.

Protocol A: 5-Hydroxyindole-2-methanol (Nenitzescu Route)

This route is preferred for 5-substituted indoles due to the regioselectivity of the benzoquinone-enamine condensation.

  • Reaction: Condensation of p-benzoquinone with ethyl 3-aminocrotonate.

  • Intermediate: Ethyl 5-hydroxy-2-methylindole-3-carboxylate.

  • Transformation: Hydrolysis of the ester and decarboxylation yields 5-hydroxy-2-methylindole.

  • Functionalization: Oxidation of the 2-methyl group (challenging) or, more commonly, starting with a 2-carboxylate precursor.

    • Refined Route: Reduction of Ethyl 5-benzyloxyindole-2-carboxylate .

Step-by-Step Reduction Protocol:

  • Substrate: Dissolve 1.0 eq of Ethyl 5-benzyloxyindole-2-carboxylate in anhydrous THF.

  • Reductant: Cool to 0°C. Add 2.5 eq of LiAlH4 (1M in THF) dropwise. Note: Do not use NaBH4; it is insufficient for the ester.

  • Quench: After 2h, perform Fieser quench (

    
    , 15% NaOH, 
    
    
    
    ).
  • Isolation: Filter precipitate. Evaporate THF.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) in MeOH to remove the benzyl group. Critical:  Monitor closely to avoid reducing the indole C2=C3 bond.
    
Protocol B: 6-Hydroxyindole-2-methanol (Modified Bischler)

The 6-isomer is accessible via the modified Bischler-Möhlau reaction or Leimgruber-Batcho synthesis followed by functionalization.

  • Precursor: 4-Benzyloxy-2-nitrotoluene.

  • Cyclization: DMF-DMA condensation followed by reductive cyclization (

    
    , Pd/C) yields 6-benzyloxyindole.
    
  • Formylation: Vilsmeier-Haack at C2 (requires blocking C3 or directing groups) is difficult.

  • Preferred Route: Start with Methyl 6-methoxyindole-2-carboxylate (commercially available).

    • Demethylation (

      
      , DCM, -78°C) 
      
      
      
      Methyl 6-hydroxyindole-2-carboxylate.
    • Reduction (LiAlH4, THF)

      
      6-Hydroxyindole-2-methanol .
      

Part 4: Spectroscopic Differentiation (NMR)

Distinguishing these isomers relies on the coupling patterns of the protons on the benzene ring.

5-Hydroxyindole Pattern[2][3][4]
  • H4 (d): Meta-coupling to H6 (

    
     Hz). Appears most downfield of the ring protons.
    
  • H6 (dd): Ortho-coupling to H7 (

    
     Hz) and Meta-coupling to H4 (
    
    
    
    Hz).
  • H7 (d): Ortho-coupling to H6 (

    
     Hz).
    
6-Hydroxyindole Pattern[5]
  • H7 (d/s): Meta-coupling to H5 (

    
     Hz). Often appears as a broad singlet or doublet.
    
  • H5 (dd): Ortho-coupling to H4 (

    
     Hz) and Meta-coupling to H7 (
    
    
    
    Hz).
  • H4 (d): Ortho-coupling to H5 (

    
     Hz).
    

Diagnostic Key: Look for the doublet of doublets (dd) .

  • If the dd is at H6 (between a meta and ortho neighbor), it is the 5-OH isomer.

  • If the dd is at H5 (between a meta and ortho neighbor), it is the 6-OH isomer.

Part 5: Biological Implications[6]

5-Hydroxy: The Serotonin Mimic

The 5-hydroxyindole scaffold is the pharmacophore of serotonin (5-HT).

  • Mechanism: 5-hydroxyindole-2-methanol can act as a weak agonist or modulator of 5-HT receptors (specifically 5-HT3 and 5-HT4) in the gut.

  • Application: Research into motility disorders. The 2-methanol group imparts different solubility and metabolic stability compared to the native ethylamine side chain of serotonin.

6-Hydroxy: The Cytotoxic/Melanin Precursor
  • Mechanism: 6-hydroxyindoles are easily oxidized to quinone imines. In the presence of reactive oxygen species (ROS), they can cross-link proteins or DNA.

  • Application: Investigated in oncology for prodrug strategies where oxidation by tyrosinase (high in melanoma) releases cytotoxic species.

References

  • Synthesis of Hydroxyindoles via Nenitzescu

    • Source: "Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • NMR Distinction of Regioisomers

    • Source: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments.[2][3]

  • Melanin Precursor Chemistry (5,6-DHI and 6-OH)

    • Source: "Preparation of eumelanin-related metabolites 5,6-dihydroxyindole..."[4][5] PubMed.

  • Indole-2-Methanol Reactivity (Organocatalysis)

    • Source: "A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions."[6] OAE Publishing.

  • Biological Role of 5-Hydroxyindole

    • Source: "Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility..."[1][7] PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Reduction of Ethyl 6-Hydroxyindole-2-carboxylate

Executive Summary This Application Note provides a validated protocol for the reduction of ethyl 6-hydroxyindole-2-carboxylate to 6-hydroxyindole-2-methanol . This transformation is a critical step in the synthesis of in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a validated protocol for the reduction of ethyl 6-hydroxyindole-2-carboxylate to 6-hydroxyindole-2-methanol . This transformation is a critical step in the synthesis of indole-based pharmacophores, particularly for kinase inhibitors and serotonin receptor modulators.

While standard ester reductions are routine, this specific substrate presents unique challenges:

  • Multiple Acidic Protons: The indole N-H and phenolic O-H require precise stoichiometric adjustments of the reducing agent.

  • Product Instability: Indole-2-methanols are acid-sensitive and prone to polymerization via azafulvene intermediates.

This guide outlines a Direct Lithium Aluminum Hydride (LAH) Reduction protocol optimized for solubility and product stability, utilizing a neutral workup to prevent decomposition.[1]

Chemical Strategy & Mechanistic Insight

The Stoichiometric Challenge

Unlike simple esters, ethyl 6-hydroxyindole-2-carboxylate consumes reducing agent sacrificially before reduction occurs. The reagents must be calculated based on the "Three-Proton Rule":

  • Proton 1 (Phenol, pKa ~10): Rapidly deprotonated by hydride.[1]

  • Proton 2 (Indole NH, pKa ~16): Deprotonated by hydride.[1]

  • Electrophile (Ester): Requires 2 equivalents of hydride (0.5 eq of LiAlH

    
    ) for reduction to the alcohol.
    

Implication: A standard 1:1 or 1.5:1 ratio of LAH:Substrate will fail. The reaction requires a minimum of 3.0 to 4.0 equivalents of LiAlH


 to ensure complete conversion.
Acid Sensitivity (The "Pink Death")

Indole-2-methanols are notoriously unstable in acidic media. Protonation of the benzylic alcohol facilitates water loss, generating a highly reactive azafulvenium ion . This intermediate rapidly reacts with nucleophiles or dimerizes, often turning the reaction mixture a deep red/pink color (polymerization).[1]

Critical Control Point: The workup must be neutral or basic. Standard acidic quenches (e.g., 1M HCl) are strictly prohibited.[1]

Experimental Protocol: Direct LAH Reduction

Materials & Reagents[1][2][3]
  • Substrate: Ethyl 6-hydroxyindole-2-carboxylate (Dry, purity >97%).[1]

  • Reagent: Lithium Aluminum Hydride (LAH), 2.4 M solution in THF (preferred for safety) or powder (requires careful handling).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1] Note: Diethyl ether is a poor solvent for the lithiated intermediate of this substrate.

  • Quench Reagents: Water, 15% (w/w) NaOH solution.[1]

Step-by-Step Methodology
Phase 1: Setup and Addition
  • Apparatus: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.[2]

  • Solvent Charge: Add anhydrous THF (10-15 mL per gram of substrate) to the flask. Cool to 0 °C in an ice bath.

  • Reagent Charge: Add LiAlH

    
     (4.0 equivalents)  dropwise via syringe or addition funnel.
    
    • Why 4.0 eq? Consumes 2 eq for deprotonation, 0.75 eq for reduction, and provides a safety margin for moisture/kinetics.[1]

  • Substrate Addition: Dissolve the ethyl 6-hydroxyindole-2-carboxylate in a minimum volume of anhydrous THF. Add this solution dropwise to the LAH suspension at 0 °C over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) will be vigorous initially due to deprotonation.
      
Phase 2: Reaction
  • Warm Up: Remove the ice bath and allow the reaction to warm to room temperature.

  • Reflux: Heat the mixture to a gentle reflux (66 °C) for 2–4 hours .

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or HPLC.[1] Look for the disappearance of the ester spot. The intermediate aldehyde is rarely observed due to the strength of LAH.

Phase 3: The "Fieser" Neutral Workup

This specific workup is chosen to avoid acidic conditions and ensure granular aluminum salts that filter easily.

  • Cooling: Cool the reaction mixture back to 0 °C .

  • Quenching (The

    
     Rule):  For every 1 gram  of solid LiAlH
    
    
    
    used (calculate based on molarity if using solution), add carefully in this order:
    • 
       mL Water:  Add very slowly. Violent gas evolution!
      
    • 
       mL 15% Aqueous NaOH:  This converts aluminum salts to aluminates.
      
    • 
       mL Water:  Promotes granulation of the precipitate.
      
  • Granulation: Remove the cold bath and stir the white suspension vigorously at room temperature for 30 minutes until the gray/white precipitate becomes granular and settles.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with copious THF (or hot EtOAc if solubility is low).

  • Concentration: Dry the filtrate over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .

Result: The crude product is typically a tan to off-white solid. If purification is needed, use flash chromatography on silica gel (neutralized with 1%


) eluting with EtOAc/Hexanes.[1]

Visualization of Workflow & Mechanism

Reaction Pathway & Stoichiometry

The following diagram illustrates the consumption of hydride equivalents and the critical intermediate states.

ReactionPathway Substrate Ethyl 6-hydroxyindole-2-carboxylate Step1 Dianion Formation (Deprotonation) Substrate->Step1 -2 H2 (Gas) Step2 Reduction to Alkoxide Step1->Step2 Hydride Transfer Product 6-Hydroxyindole-2-methanol Step2->Product Neutral Hydrolysis (Fieser Workup) LAH1 LiAlH4 (2 eq) LAH1->Step1 LAH2 LiAlH4 (Excess) LAH2->Step2

Caption: Stoichiometric consumption of LAH. The first 2 equivalents are sacrificial (deprotonation), requiring excess reagent for the actual reduction.[1]

Stability Logic: Why Neutral Workup?

Stability cluster_prevention Prevention Strategy Alcohol Indole-2-Methanol (Target Product) Intermediate Azafulvenium Ion (Highly Reactive) Alcohol->Intermediate - H2O Acid Acidic Conditions (H+) Acid->Intermediate Polymer Polymer/Dimer (Red/Pink Tar) Intermediate->Polymer Self-Reaction Neutral Neutral/Basic Workup (Fieser Method)

Caption: Decomposition pathway of indole-2-methanols in acid. Neutral workup prevents the formation of the reactive azafulvenium species.

Analytical Quality Control

TestExpected ResultNotes
Appearance Off-white to pale tan solidPink/Red indicates oxidation or polymerization.
1H NMR (DMSO-d6)

4.5–4.7 ppm (s, 2H)
Appearance of methylene (

) singlet.[1]
1H NMR (DMSO-d6) Disappearance of

1.3 (t) & 4.3 (q)
Loss of ethyl ester signals.[1]
HPLC Purity >95%Monitor at 254 nm and 280 nm.
Storage -20 °C, under Argon, DarkCritical: Unstable in solution at RT.

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

  • Cause: Insufficient LAH. The hygroscopic nature of the substrate or solvent may have consumed hydride.

  • Solution: Increase LAH to 5.0 equivalents. Ensure THF is distilled from Na/Benzophenone or dried over molecular sieves.

Issue: Product is Red/Pink

  • Cause: Acid contamination during workup or silica gel chromatography.

  • Solution: Add 1% Triethylamine (

    
    ) to the chromatography eluent to neutralize acidic sites on the silica.
    

Issue: Gelatinous Emulsion during Workup

  • Cause: Improper quenching ratio.

  • Solution: Strictly follow the

    
     (Water:NaOH:Water) Fieser ratio. If emulsion persists, add excess Rochelle's salt (Sodium Potassium Tartrate) saturated solution and stir for 2 hours.
    

References

  • General Reduction of Indole Esters

    • Source: Sundberg, R. J.[1] The Chemistry of Indoles; Academic Press, 1996.

    • Context: Establishes the stability of the indole nucleus to hydride reduction.
  • Fieser Workup Protocol

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1]

    • Link:[1]

  • Indole-2-Methanol Instability

    • Title: 1H-Indole-2-methanol (24621-70-3): A Versatile Intermediate.[1][3]

    • Source: PubChem Compound Summary.
    • Link:[1]

  • Alternative Protection Strategies

    • Title: Synthesis of 5,6-dihydroxyindole-2-carboxylate ethyl ester deriv
    • Source:RSC Advances, 2018, 8 , 28323-28328.[1][4]

    • Link:[1][4]

Sources

Application

Application Note: Regioselective C3-Hydroxymethylation of 6-Hydroxyindole

Executive Summary The selective hydroxymethylation of 6-hydroxyindole presents a unique chemoselective challenge in organic synthesis. The substrate contains two highly nucleophilic sites: the C3 position of the indole r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective hydroxymethylation of 6-hydroxyindole presents a unique chemoselective challenge in organic synthesis. The substrate contains two highly nucleophilic sites: the C3 position of the indole ring (enamine-like reactivity) and the C5/C7 positions activated by the C6-hydroxyl group (phenol-like reactivity).

While direct reaction with formaldehyde is chemically possible, it frequently suffers from poor selectivity and the rapid formation of bis(indolyl)methanes (dimers) under acidic conditions. This guide details two optimized reagent systems to achieve high-purity 3-hydroxymethyl-6-hydroxyindole :

  • The Indirect Vilsmeier-Haack Route (Recommended): A two-step formylation-reduction sequence that guarantees C3 regioselectivity and high product stability.

  • The Direct Base-Mediated Route: A scalable, atom-economic protocol utilizing aqueous formaldehyde under strictly controlled pH to suppress dimerization.

Mechanistic Profiling & Reagent Selection

The Selectivity Challenge

6-Hydroxyindole is an amphoteric nucleophile. The choice of reagent dictates the site of electrophilic attack (SEAr).

  • Path A (C3-Attack): The indole pyrrole ring is inherently the most nucleophilic site. Soft electrophiles (like the Vilsmeier reagent) preferentially attack here.

  • Path B (C7-Attack): The C6-OH group activates the ortho-position (C7). Hard electrophiles or basic conditions involving metal coordination can sometimes favor this site, or lead to poly-substitution.

  • Path C (Dimerization): In the presence of acid, the resulting hydroxymethylindole loses water to form a reactive aza-fulvene intermediate, which is immediately attacked by another indole molecule, forming a dimer.

Reagent Comparison Matrix
FeatureSystem A: Vilsmeier-Haack / NaBH₄ System B: Formaldehyde / NaOH
Primary Reagents POCl₃, DMF, Sodium BorohydrideFormalin (37% aq), NaOH
Regioselectivity Excellent (>95% C3) Moderate (Risk of C7 or N1)
Stability High (Intermediate is stable aldehyde)Low (Product can dimerize)
Atom Economy Low (Phosphorus waste)High
Scalability Moderate (Exothermic quench)High (Simple precipitation)
Recommendation High Purity / Drug Discovery Cost-Sensitive / Bulk Scale

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the strategic advantage of the Vilsmeier route to avoid dimerization.

ReactionPathways Start 6-Hydroxyindole HCHO HCHO / NaOH Start->HCHO VilsReag POCl3 / DMF (Vilsmeier) Start->VilsReag DirectProd 3-Hydroxymethyl Intermediate HCHO->DirectProd Dimer Bis(indolyl)methane (Impurity) DirectProd->Dimer Acid/Heat Formyl 3-Formyl-6-hydroxyindole (Stable Solid) VilsReag->Formyl >95% C3-Selectivity Reduct NaBH4 / MeOH Formyl->Reduct FinalProd 3-Hydroxymethyl-6-hydroxyindole (Target) Reduct->FinalProd Quant. Yield

Caption: Comparative pathways showing the stability advantage of the Vilsmeier route (Green) vs. the dimerization risk in the direct route (Red).

Detailed Experimental Protocols

Protocol A: High-Fidelity Synthesis (Vilsmeier-Haack Route)

Best for: Medicinal chemistry, SAR studies, high-purity requirements.

Step 1: C3-Formylation[1]
  • Reagent Prep: In a flame-dried flask under Argon, cool DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv). Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve 6-hydroxyindole (1.0 equiv) in minimal DMF. Add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (The aldehyde is less polar than the starting indole).

    • Note: If the reaction is sluggish, heat to 40°C, but do not exceed 60°C to protect the phenol.

  • Quench: Pour mixture into crushed ice/water containing sodium acetate (3.0 equiv) to buffer the hydrolysis. Adjust pH to ~7-8 with 2M NaOH.

  • Isolation: The 3-formyl-6-hydroxyindole will precipitate. Filter, wash with water, and dry.

Step 2: Reduction to Alcohol
  • Dissolution: Suspend the aldehyde (from Step 1) in Methanol (0.1 M concentration).

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise at 0°C. (Caution: Hydrogen gas evolution).

  • Completion: Stir at 0°C for 30 mins.

  • Workup: Quench with Acetone (to destroy excess borohydride) followed by saturated NH₄Cl. Extract with Ethyl Acetate.

  • Purification: Flash chromatography (DCM/MeOH) if necessary, though crude purity is often >95%.

Protocol B: Direct Base-Catalyzed Hydroxymethylation

Best for: Large scale, where chromatography is to be avoided. Critical Mechanism: Basic conditions prevent the elimination of the -OH group, thereby stopping the formation of the reactive fulvene intermediate that leads to dimers.

  • Setup: Dissolve 6-hydroxyindole (1.0 equiv) in 0.5 M NaOH (1.2 equiv). The solution will likely turn dark (indolic oxidation prone); keep under N₂ atmosphere.

  • Addition: Cool to 0-5°C. Add Formalin (37% aq. formaldehyde) (1.1 equiv) dropwise.

  • Reaction: Stir at 5°C for 4-6 hours. Do not heat.

    • Checkpoint: Monitor consumption of indole. If bis-indole forms, it will appear as a highly non-polar spot on TLC.

  • Precipitation: Carefully neutralize with cold 1M Acetic Acid to pH ~8.5.

    • Warning: Do not acidify below pH 7. Acidic conditions immediately trigger dimerization.

  • Isolation: The product, 3-hydroxymethyl-6-hydroxyindole, precipitates as a solid. Filter rapidly and wash with cold water.

Workflow Visualization (Protocol A)

Workflow cluster_0 Step 1: Vilsmeier Formylation cluster_1 Step 2: Reduction Start Start: 6-Hydroxyindole GenReagent Generate Vilsmeier Salt (DMF + POCl3, 0°C) Start->GenReagent AddSubstrate Add Indole Solution (Stir RT, 2h) GenReagent->AddSubstrate Quench Quench in Ice/NaOAc (pH 7-8) AddSubstrate->Quench Filter Isolate Aldehyde Solid Quench->Filter Dissolve Dissolve in MeOH Filter->Dissolve ReductAdd Add NaBH4 (0°C) (Caution: Gas Evolution) Dissolve->ReductAdd Workup Quench (Acetone/NH4Cl) Extract EtOAc ReductAdd->Workup End Final Product: 3-hydroxymethyl-6-hydroxyindole Workup->End

Caption: Step-by-step workflow for the high-fidelity Vilsmeier-Haack/Reduction protocol.

Troubleshooting & Critical Controls

IssueProbable CauseMitigation Strategy
Pink/Red Coloration Oxidation of the 6-OH indole core (Quinone-imine formation).Perform all steps under Argon/Nitrogen. Add antioxidants (e.g., Sodium Metabisulfite) during workup.
Low Yield (Protocol A) Incomplete hydrolysis of the iminium intermediate.Ensure the quench is buffered (NaOAc) and stirred long enough (30 min) before filtration.
Dimer Formation (Protocol B) pH dropped below 7 or temperature too high.Maintain T < 10°C. Stop reaction at ~90% conversion. Keep pH > 8 during isolation.
C7-Formylation Metal coordination or high temperature.Use the Vilsmeier route (Protocol A). The steric bulk of the Vilsmeier reagent strongly disfavors the crowded C7 position.

References

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Selectivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules. (Discussion on instability of hydroxymethylindoles). Retrieved from [Link]

Sources

Method

Using 2-(Hydroxymethyl)-1H-indol-6-ol as a building block in drug discovery

Application Note: 2-(Hydroxymethyl)-1H-indol-6-ol as a High-Value Scaffold in Drug Discovery Abstract This guide details the strategic application of 2-(Hydroxymethyl)-1H-indol-6-ol as a bifunctional building block. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Hydroxymethyl)-1H-indol-6-ol as a High-Value Scaffold in Drug Discovery

Abstract

This guide details the strategic application of 2-(Hydroxymethyl)-1H-indol-6-ol as a bifunctional building block. Unlike the reactive 3-hydroxymethyl indoles (which form unstable quinone methides), the 2-hydroxymethyl isomer offers a stable yet versatile platform for divergent synthesis. This note covers its physicochemical profile, orthogonal protection strategies, and specific protocols for converting this scaffold into kinase inhibitors, PROTAC linkers, and GPCR ligands.

Introduction: The Architectural Advantage

In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the indole ring is a "privileged structure." However, most commercial libraries are heavily biased toward 3-substituted and 5-substituted indoles (derived from tryptamine and serotonin).

2-(Hydroxymethyl)-1H-indol-6-ol breaks this monotony by providing vectors at the 2-position and 6-position .

  • The 6-OH (Phenolic): Mimics the H-bond donor capability of serotonin (5-HT) but with altered geometry; excellent for engaging solvent-exposed lysine or arginine residues in binding pockets.

  • The 2-CH₂OH (Primary Alcohol): A stable "handle" that projects substituents into the hydrophobic groove or solvent front, distinct from the classic C3 vector.

Key Stability Insight:

  • 3-Hydroxymethyl indoles are often unstable, acting as alkylating agents via elimination to form electrophilic 3-methyleneindolenines (gramine-type reactivity).

  • 2-Hydroxymethyl indoles are significantly more chemically stable, allowing for multi-step synthesis without spontaneous polymerization or decomposition, making them superior for library generation.

Chemical Profile & Stability

PropertyData / Characteristic
Molecular Weight 163.17 g/mol
ClogP ~1.2 (Ideal for FBDD)
H-Bond Donors 3 (NH, 6-OH, 2-OH)
H-Bond Acceptors 2
pKa (6-OH) ~9.8 (Phenolic)
pKa (Indole NH) ~16
Stability Air-sensitive (oxidation to quinoids). Store under Argon at -20°C. Protect from light.

Synthetic Workflows & Decision Trees

The utility of this block lies in Orthogonal Functionalization . You must distinguish between the phenolic hydroxyl (6-OH) and the aliphatic alcohol (2-CH₂OH).

Visualization: Divergent Synthesis Pathway

IndoleSynthesis cluster_legend Reaction Logic Start 2-(Hydroxymethyl)-1H-indol-6-ol (Core Scaffold) Prot1 Silyl Protection (TBS-Cl, Imidazole) Start->Prot1 Step A: Selective Protection Alkylation Base + R-X (O-Alkylation) Start->Alkylation Non-selective React1 6-OTBS / 2-CH2OH Intermediate Prot1->React1 Oxid1 Oxidation (MnO2) React1->Oxid1 Step B: Activation Halogen PBr3 or SOCl2 React1->Halogen Step C: Activation Aldehyde 2-Formyl Indole (Reductive Amination Handle) Oxid1->Aldehyde Prod2 6-OR / 2-CH2OR (Ether Linkages) Alkylation->Prod2 Alkylator 2-CH2-Br (Nucleophilic Displacement) Halogen->Alkylator Blue: Starting Material Blue: Starting Material Yellow: Key Intermediate Yellow: Key Intermediate Blue: Starting Material->Yellow: Key Intermediate Green: Warhead/Linker Green: Warhead/Linker Yellow: Key Intermediate->Green: Warhead/Linker

Caption: Divergent synthetic routes from the core scaffold. Path 1 demonstrates the preferred route for generating diversity at the 2-position while preserving the 6-position.

Detailed Experimental Protocols

Protocol A: Selective Protection of 6-OH (Phenol Silylation)

Rationale: The phenolic 6-OH is more acidic (pKa ~10) than the primary 2-alcohol (pKa ~16). However, standard silylation conditions often hit the primary alcohol first due to steric accessibility. To achieve 6-selectivity, we utilize the subtle electronic difference or protect both and selectively deprotect. Better Strategy:Use the 6-Benzyloxy precursor. If you synthesize the block yourself, keep the 6-OBn group until the end. If starting with the diol:

  • Reagents: TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-(hydroxymethyl)-1H-indol-6-ol (1.0 mmol) in DMF (5 mL) at 0°C.

    • Add Imidazole. Stir 5 min.

    • Add TBDMS-Cl dropwise.

    • Stir at 0°C for 1 hour.

    • Note: Primary alcohol silylation is faster. This route usually yields the 2-CH₂OTBS ether.

    • Correction for 6-OH functionalization: To selectively functionalize the 6-OH, use Mitsunobu conditions or Carbonate bases (K₂CO₃) with alkyl halides. The phenol reacts preferentially over the aliphatic alcohol with weak bases.

Protocol B: Oxidation to Indole-2-Carboxaldehyde (The "Warhead" Precursor)

Context: The 2-formyl group is a gateway to reductive aminations (creating amine libraries). Manganese Dioxide (MnO₂) is the reagent of choice as it oxidizes allylic/benzylic alcohols (like position 2) without over-oxidizing the indole ring.

  • Reagents: Activated MnO₂ (10 eq), DCM or Acetone.

  • Setup:

    • Suspend 2-(hydroxymethyl)-1H-indol-6-ol (or its 6-protected variant) in DCM (0.1 M).

    • Add activated MnO₂.

    • Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Aldehyde is less polar).

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Yield: Typically 80–90%.

  • Next Step: Reductive amination with amines (R-NH₂) and NaBH(OAc)₃ to generate 2-(aminomethyl)indoles .

Protocol C: Conversion to 2-(Chloromethyl)indole (The "Linker" Precursor)

Context: For attaching this scaffold to a PROTAC linker or creating a covalent inhibitor.

  • Reagents: Thionyl Chloride (SOCl₂), DCM, 0°C.

  • Procedure:

    • Dissolve starting material in anhydrous DCM.

    • Add SOCl₂ (1.2 eq) dropwise at 0°C.

    • Critical: Do not use base (pyridine/TEA) unless necessary, as it may promote polymerization.

    • Stir 1 hour. Evaporate solvent immediately (do not aqueous workup if possible; the chloride is reactive).

  • Application: React immediately with a nucleophile (e.g., a piperazine or thiol) to form the final drug candidate.

Application Notes

Application 1: Fragment-Based Drug Discovery (FBDD)

The 2-(Hydroxymethyl)-1H-indol-6-ol scaffold is a "super-fragment."

  • Soaking Strategy: Soak protein crystals with the fragment at 10–50 mM.

  • Binding Mode: Expect the Indole NH to donate a H-bond to a backbone carbonyl (hinge region in kinases). The 6-OH often mimics water networks. The 2-CH₂OH will point toward the ribose pocket or solvent.

  • Growth: Once bound, grow the molecule from the 2-position (via the aldehyde route) to pick up additional hydrophobic interactions.

Application 2: PROTAC Linker Attachment

This scaffold serves as an excellent "Exit Vector" for E3 ligase ligands (e.g., VHL or Cereblon binders).

  • Design: Use the 6-OH to attach the E3 ligase binder (via an ether linkage).

  • Linker: Use the 2-CH₂OH to attach the PEG/Alkyl chain leading to the Target Protein ligand.

  • Why? The indole provides rigidity, preventing the "linker collapse" often seen with flexible chains.

References

  • Synthesis of Hydroxyindoles

    • Title: "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction"[1]

    • Source: Chimica Techno Acta, 2022.[1][2]

    • URL:[Link][2]

  • Indole Privileged Structures

    • Title: "Indole Derivatives: A Vers
    • Source: Pharmaceuticals (Basel), 2024.
    • URL:[Link]

  • Hydroxymethyl Prodrug Strategies

    • Title: "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties"
    • Source: Frontiers in Pharmacology, 2019.
    • URL:[Link]

  • Indole Reactivity Patterns

    • Title: "Recent Advances in the Regioselective Synthesis of Indoles via C-H Activation/Functionaliz
    • Source: Molecules, 2021.
    • URL:[Link]

Sources

Application

Application Note: Protection Group Strategies for 2-(Hydroxymethyl)-1H-indol-6-ol Synthesis

Executive Summary & Strategic Analysis The synthesis of 2-(Hydroxymethyl)-1H-indol-6-ol presents a classic "Selectivity Trilemma" in heterocyclic chemistry. The molecule contains three distinct nucleophilic sites with va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(Hydroxymethyl)-1H-indol-6-ol presents a classic "Selectivity Trilemma" in heterocyclic chemistry. The molecule contains three distinct nucleophilic sites with varying pKa values and stabilities:

  • C6-Phenol (pKa ~10): Highly nucleophilic under basic conditions; prone to oxidation to quinone species.

  • N1-Indole Nitrogen (pKa ~16): Weakly acidic; protection often required to suppress N-alkylation or modulate ring electronics.

  • C2-Primary Alcohol (pKa ~17): The "Achilles' Heel." Indole-2-methanols are acid-sensitive .

The Core Challenge: The Aza-Fulvene Trap

Unlike standard primary alcohols, the C2-hydroxymethyl group on an indole ring is benzylic-like but significantly more labile due to the electron-rich nitrogen. Under acidic conditions (even weak acids like silica gel), it readily dehydrates to form a reactive aza-fulvene intermediate. This species rapidly polymerizes or reacts with nucleophiles, leading to low yields and "black tar" formation.

Critical Directive: Avoid acidic deprotection conditions (e.g., TFA for N-Boc removal) after the C2-alcohol has been generated. The recommended strategy prioritizes base-labile or hydrogenolysis-labile groups.

Visualizing the Reactivity Landscape

ReactivityLandscape Indole 2-(Hydroxymethyl)-1H-indol-6-ol Phenol C6-Phenol (pKa ~10) Most Acidic Proton Indole->Phenol Site 1: Protection First Nitrogen N1-Indole (pKa ~16) Modulates Ring Electron Density Indole->Nitrogen Site 2: Optional Alcohol C2-Primary Alcohol (pKa ~17) ACID SENSITIVE (Aza-fulvene Risk) Indole->Alcohol Site 3: Generate Last Phenol->Nitrogen Orthogonal Required

Figure 1: Reactivity profile of the target scaffold. Note the critical acid sensitivity of the C2-position.

Strategic Pathways

Strategy A: The "Benzyl-First" Route (Recommended)

This route uses the robustness of the benzyl ether for the phenol. It avoids N-protection entirely during the reduction step, relying on the high nucleophilicity of the ester/carbonyl over the indole nitrogen.

  • Pros: High stability; avoids acidic deprotection; scalable.[1]

  • Cons: Requires hydrogenolysis (incompatible with alkenes/alkynes).

Strategy B: The "Silyl-Switch" Route (Orthogonal)

Used when the target must undergo further functionalization (e.g., alkylation) requiring N-protection.

  • Pros: Fully orthogonal; mild deprotection conditions.

  • Cons: Silyl migration risks; higher cost.

Detailed Protocols

The following protocols assume starting material: Methyl 6-hydroxy-1H-indole-2-carboxylate .

Protocol 1: Regioselective Protection of C6-Phenol

Rationale: The phenol is the most acidic site. We protect it with a Benzyl (Bn) group, which is stable to both LiAlH4 (reduction) and basic conditions.

Reagents: Methyl 6-hydroxy-1H-indole-2-carboxylate (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF (anhydrous).

  • Dissolution: Dissolve the indole ester in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may turn slight yellow/brown (phenoxide formation).

  • Alkylation: Add Benzyl Bromide dropwise over 10 minutes at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Check TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Yield Expectation: 85–95%.

Protocol 2: C2-Ester Reduction (Avoiding N-Protection)

Rationale: Many researchers unnecessarily protect the Nitrogen before reduction. However, 1H-indoles with electron-withdrawing C2-esters can be reduced directly to alcohols using LiAlH4 or DIBAL-H without affecting the Nitrogen, provided the temperature is controlled.

Reagents: 6-(Benzyloxy)-indole-2-carboxylate (from Protocol 1), LiAlH4 (2.5 eq), THF (anhydrous).

  • Preparation: Suspend LiAlH4 in THF at 0°C under Argon.

  • Addition: Dissolve the indole ester in THF and add dropwise to the LiAlH4 suspension. Exotherm warning.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Critical Check: Do not reflux unless necessary. Refluxing may lead to over-reduction (indoline formation).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically 50% EtOAc/Hexane).

    • Warning: Use 1% Triethylamine in the eluent to neutralize silica acidity and prevent aza-fulvene decomposition.

Protocol 3: Global Deprotection (Hydrogenolysis)

Rationale: Removal of the Benzyl group to reveal the 6-OH.

Reagents: Pd/C (10% wt), H₂ (balloon), MeOH/EtOAc.

  • Setup: Dissolve the intermediate in MeOH. Add Pd/C (10% by weight of substrate).

  • Reaction: Purge with H₂. Stir at RT for 2–4 hours.

  • Filtration: Filter through Celite.

  • Stability Note: The final product (Indole-diol) is prone to oxidation. Store under Argon in the dark.

Troubleshooting & QC Data

Stability of the Indole-2-Methanol Moiety

The C2-alcohol is the most fragile component. If you observe a "red/pink" color developing during purification or storage, this indicates decomposition via the aza-fulvene pathway (dimerization).

Mitigation:

  • Solvents: Avoid chlorinated solvents (CDCl₃) for long-term storage as they can become acidic. Use DMSO-d6 or Acetone-d6 for NMR.

  • Chromatography: Always pretreat silica gel with 1-2% Et₃N.

Comparative Protection Group Data
Protection GroupSite SelectivityDeprotectionStability (Acid)Stability (Base)Suitability for this Target
Benzyl (Bn) Phenol (High)H₂ / Pd-CHighHighExcellent
TBS (Silyl) Phenol/AlcoholTBAF / HFLowModerateGood (for orthogonality)
Boc (Carbamate) NitrogenTFA / HClLowLowPoor (Acid removal destroys C2-OH)
Tosyl (Ts) NitrogenMg/MeOHHighLowModerate (Harsh removal)
MOM (Acetal) PhenolAcidLowHighPoor (Acid removal destroys C2-OH)
QC: NMR Signatures
  • C2-CH₂OH: Look for a doublet at ~4.7 ppm (coupled to OH) or singlet at ~4.5 ppm in DMSO-d6.

  • C6-OH: Broad singlet at ~9.0–9.5 ppm (DMSO-d6).

  • Indole C3-H: Singlet/Doublet at ~6.2 ppm. Disappearance of this peak suggests polymerization.

Workflow Visualization

SynthesisWorkflow cluster_warning Stability Warning Start Start: Methyl 6-hydroxyindole-2-carboxylate Step1 Step 1: Phenol Protection (Bn-Br, K2CO3, DMF) Target: C6-OH Start->Step1 Check CRITICAL DECISION POINT Is N-protection required for downstream chem? Step1->Check Step2 Step 2: Ester Reduction (LiAlH4, THF, 0°C) Target: C2-Ester -> C2-CH2OH Final Step 3: Deprotection (H2, Pd/C) Yields: 2-(Hydroxymethyl)-1H-indol-6-ol Step2->Final Hydrogenolysis Warning Avoid Acidic Workup! C2-OH dehydrates to Aza-fulvene Step2->Warning RouteA Route A (Direct) No N-Protection needed Check->RouteA Simple Synthesis RouteB Route B (Complex) Protect N with SEM/Ts (Avoid Boc) Check->RouteB Complex Synthesis RouteA->Step2

Figure 2: Decision tree for the synthesis of 2-(Hydroxymethyl)-1H-indol-6-ol, highlighting the critical decision point regarding Nitrogen protection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for stability profiles of Benzyl and Silyl ethers). Link

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and aza-fulvene formation). Link

  • Jiang, X., et al. (2011). "An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols". Chemical Communications. (Demonstrates the instability of indole-2-methanols and their reactivity). Link

  • PubChem. (2023). Compound Summary: (1H-Indol-2-yl)methanol.[2][3] (Physical properties and safety data). Link

  • Pelkey, E. T. (2003). "Metalation of Indoles". Topics in Heterocyclic Chemistry. (Discusses pKa values and lithiation strategies for N-protection). Link

Sources

Method

Solvent Systems and Handling Protocols for 2-(Hydroxymethyl)-1H-indol-6-ol

Abstract This guide details the solvent selection, solubilization strategies, and reaction handling for 2-(Hydroxymethyl)-1H-indol-6-ol (also known as 6-hydroxy-2-hydroxymethylindole). Due to the coexistence of an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solvent selection, solubilization strategies, and reaction handling for 2-(Hydroxymethyl)-1H-indol-6-ol (also known as 6-hydroxy-2-hydroxymethylindole). Due to the coexistence of an electron-rich indole core, a phenolic hydroxyl group (C6-OH), and a benzylic-like primary alcohol (C2-CH2OH), this compound exhibits a "Stability-Solubility Paradox." It requires polar solvents for dissolution but is prone to rapid oxidative polymerization (melanization) and acid-catalyzed dehydration in these very media. This note provides a standardized "Zero-Ox" Protocol for handling and a solvent compatibility matrix to maximize yield and purity in drug discovery applications.

Structural Analysis & Chemical Behavior

The molecule contains three distinct reactive centers that dictate solvent compatibility:

  • Phenolic C6-OH: Highly susceptible to oxidation, forming ortho-quinone imine intermediates (precursors to melanin-like polymers). This oxidation is accelerated in basic media (phenolate formation) and protic solvents containing dissolved oxygen.

  • C2-Hydroxymethyl Group: Functionally equivalent to a benzylic alcohol. Under acidic conditions, it can undergo dehydration to form a reactive azafulvene intermediate, leading to dimerization or polymerization at the nucleophilic C3 position.

  • Indole C3 Position: The most nucleophilic site on the ring, prone to electrophilic attack or oxidative coupling.

The Challenge: The compound is polar (requiring alcohols, DMSO, or DMF for solubility) but these solvents often contain trace impurities (peroxides, acids, water) that trigger degradation.

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility performance and stability risks.

Table 1: Solvent Selection Guide
Solvent ClassSpecific SolventSolubility RatingStability RiskRecommended Application
Dipolar Aprotic DMSO Excellent (>50 mg/mL)Low (if degassed)Cryo-Storage (-20°C). Use anhydrous/degassed grade only.
DMF / NMP ExcellentModerateSynthetic reactions (e.g., alkylations). Hard to remove; promotes oxidation if wet.
Alcohols Methanol GoodHighAvoid for storage. Promotes oxidative coupling. Use only for short-term transfer.
Ethanol ModerateHighAcceptable for immediate biological assays if degassed.
Ethers THF ModerateModerateReaction Solvent of Choice. Stabilizer-free (BHT-free) preferred to avoid radical interference.
2-MeTHF ModerateLowGreen Alternative. Higher stability and easier workup (immiscible with water).
Chlorinated DCM / Chloroform PoorHighAvoid. Trace HCl causes acid-catalyzed polymerization of the C2-alcohol.
Aqueous Water / PBS Poor (pH < 7)HighAssay Only. Must contain antioxidants (Ascorbate/DTT). Rapid degradation at pH > 7.5.

Strategic Protocol: The "Zero-Ox" Solubilization System

To prevent the formation of black insoluble polymers (melanin) during stock preparation, strict adherence to oxygen exclusion is required.

Protocol A: Preparation of Stable Stock Solutions (100 mM)

Reagents:

  • Compound: 2-(Hydroxymethyl)-1H-indol-6-ol

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Antioxidant (Optional): Ascorbic acid (1 eq) or Sodium Dithionite (trace)

Workflow:

  • Degassing: Sparge the anhydrous DMSO with dry Argon gas for 15 minutes prior to use. Note: Sonication under vacuum is an alternative but less effective for removing dissolved oxygen in viscous solvents.

  • Weighing: Weigh the indole derivative into an amber glass vial under an inert atmosphere (Glovebox or Argon cone).

  • Dissolution:

    • Add the degassed DMSO via syringe through a septum.

    • Vortex for 30 seconds.

    • Critical: If the solution turns pink or brown immediately, the solvent contains peroxides or the headspace was not inert.

  • Storage: Aliquot into single-use amber vials. Overlay with Argon. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Protocol B: Reaction Setup (Chemoselective O-Alkylation)

This protocol targets the phenolic C6-OH while preserving the C2-alcohol, using a solvent system that suppresses C3-alkylation.

System: Potassium Carbonate / Acetone (or Acetonitrile) Rationale: Weak bases prevent C2-elimination. Aprotic polar solvents favor O-alkylation over C-alkylation.

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool to room temperature under Argon.

  • Solvent: Add anhydrous Acetonitrile (MeCN). Note: Acetone is acceptable but can form condensation byproducts with the indole C3 position over long reaction times.

  • Base: Add

    
     (1.5 eq). Stir for 10 min.
    
  • Addition: Add 2-(Hydroxymethyl)-1H-indol-6-ol (1.0 eq) dissolved in minimal MeCN.

  • Electrophile: Add alkyl halide (1.1 eq) dropwise.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Visualization: Use Vanillin stain (indole turns purple/red).

  • Workup: Dilute with 2-MeTHF (not DCM). Wash with dilute brine. Dry over

    
    .
    

Decision Pathways & Mechanisms

Visualization 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended application, minimizing degradation risks.

SolventSelection Start Start: 2-(Hydroxymethyl)-1H-indol-6-ol Application Intended Application? Start->Application Storage Long-term Storage Application->Storage Reaction Synthetic Reaction Application->Reaction Assay Biological Assay Application->Assay DMSO Anhydrous DMSO (-80°C, Argon) Storage->DMSO Recommended AvoidMeOH AVOID Methanol (Promotes Oxidation) Storage->AvoidMeOH Warning ReactionType Reaction Type? Reaction->ReactionType Buffer PBS + Antioxidant (Ascorbate/DTT) Assay->Buffer Nucleophilic Nucleophilic Subst. (e.g., Alkylation) ReactionType->Nucleophilic Reduction Reduction/Protection ReactionType->Reduction Solvent_MeCN Acetonitrile or DMF (Base compatible) Nucleophilic->Solvent_MeCN Solvent_THF THF or 2-MeTHF (Inert, Soluble) Reduction->Solvent_THF Warning Prepare Fresh! (< 4 hours stability) Buffer->Warning

Caption: Decision tree for solvent selection balancing solubility requirements against oxidative instability risks.

Visualization 2: Degradation Pathways & Prevention

Understanding why solvents fail is critical. This diagram illustrates the chemical pathways leading to polymerization and how specific conditions mitigate them.

DegradationPathways Indole 2-(Hydroxymethyl)-1H-indol-6-ol Oxidant O2 / High pH / Protic Solvent Indole->Oxidant Acid Trace Acid (e.g., in DCM) Protic Solvent Indole->Acid Quinone Quinone Imine Intermediate Oxidant->Quinone -2e-, -2H+ Melanin Insoluble Melanin Polymer (Black Precipitate) Quinone->Melanin Polymerization Azafulvene Azafulvene Intermediate (Dehydration at C2) Acid->Azafulvene -H2O Dimer C3-Linked Dimer Azafulvene->Dimer + Indole Argon Mitigation: Argon + Antioxidants Argon->Oxidant Blocks Base Mitigation: Neutral/Weak Basic pH Base->Acid Neutralizes

Caption: Mechanistic map of degradation pathways (Oxidation vs. Acid-catalyzed dehydration) and control measures.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Solution turns pink/red immediately Auto-oxidation of C6-OH.Solvent contains peroxides.[1] Use fresh anhydrous solvent; add 1 mM Ascorbate.
Black precipitate forms Polymerization (Melanin).pH is too high (>9) or oxygen exposure. Lower pH to 7.0; use Argon atmosphere.
New spot on TLC (higher Rf) Dimerization via C2.Trace acid present. Avoid chloroform/DCM; add trace

to solvent.
Low yield in alkylation C-alkylation at C3 position.Solvent too polar/protic. Switch from DMF to Acetone/MeCN; use milder base (

).

References

  • Oxidation of 6-Hydroxyindoles: d'Ischia, M., et al. "The chemistry of melanins and melanogenesis." Pigment Cell & Melanoma Research, 2014.

  • Solvent Effects on Indole Reactivity: Humphrey, G. R., & Kuethe, J. T. "Practical Indole Synthesis." Chemical Reviews, 2006.

  • Handling of Unstable Indoles: "Indole and Tryptophan Oxidation Pathways." Journal of Organic Chemistry, 2021.

  • Green Solvent Selection: "GSK Solvent Selection Guide." Green Chemistry, 2011.

  • Indole-2-methanol Reactivity: Pindur, U. "2-Hydroxymethylindoles: Structure and Reactivity." Heterocycles, 1988.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization of 2-(Hydroxymethyl)-1H-indol-6-ol

Ticket ID: IND-OX-4492 Status: Open Priority: Critical (Stability/Yield Impact) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are encountering degradation of 2-(Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-OX-4492 Status: Open Priority: Critical (Stability/Yield Impact) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering degradation of 2-(Hydroxymethyl)-1H-indol-6-ol (referred to hereafter as 6-HMI ). This molecule presents a "perfect storm" of instability: the electron-rich 6-hydroxyindole core is prone to oxidative dimerization (melanin formation), while the 2-hydroxymethyl group renders the molecule sensitive to acid-catalyzed polymerization (via aza-fulvene-like intermediates).

This guide provides a self-validating protocol to inhibit these pathways, focusing on oxygen exclusion and reductive buffering .

Module 1: The Chemistry of Instability (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. 6-HMI does not simply "go bad"; it undergoes specific radical-mediated cascades.

  • Electronic Activation: The hydroxyl group at C6 is a strong electron-donating group (EDG). It raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the indole ring, making it exceptionally easy to remove an electron.

  • Radical Formation: Trace oxygen abstracts a hydrogen atom (PCET - Proton Coupled Electron Transfer), generating a resonance-stabilized radical.

  • Oxidative Coupling: These radicals recombine, primarily at C3 or C7, leading to dimers (pink/red color) and eventually insoluble black polymers (melanin-like).

Visualizing the Degradation Pathway:

IndoleOxidation Start Intact 6-HMI (Colorless) Radical Indolyl Radical (Reactive Species) Start->Radical O2 / Light -1e-, -H+ Quinone Quinoid Imine (Yellow/Orange) Radical->Quinone Oxidation Polymer Melanin-like Polymer (Black/Tar) Radical->Polymer Dimerization (C3-C3 or C3-C7 coupling) Quinone->Polymer Polymerization

Figure 1: The oxidative cascade of hydroxyindoles. Note that once the radical forms, polymerization is rapid and irreversible.

Module 2: Synthesis & Reaction Optimization

The Golden Rule: If your reaction mixture turns pink or dark brown before workup, you have already lost yield.

Protocol A: The "Sparged" Reaction Environment

Standard nitrogen balloons are often insufficient for 6-HMI. You must actively strip oxygen from solvents.

  • Solvent Degassing: Do not skip this. Sparge all reaction solvents with Argon (preferred over

    
     due to density) for 15–20 minutes before adding reagents.
    
  • In-Situ Antioxidants:

    • If the reaction conditions permit (e.g., aqueous or biphasic steps), add Sodium Dithionite (

      
      )  (0.1 – 0.5 equiv). It acts as a radical scavenger.
      
    • Note: Dithionite is incompatible with strong oxidants or strongly acidic conditions.

Module 3: Workup & Purification (The Critical Phase)

This is where 90% of failures occur. The transition from the reaction vessel to the separatory funnel exposes the compound to air and silica acidity.

Protocol B: The Reductive Workup

Goal: Maintain a reducing environment throughout extraction.

Reagents Required:

  • Buffer: Saturated

    
     or Phosphate Buffer (pH 7.0). Avoid strong acids.
    
  • Reductant: Sodium Dithionite (

    
    ).[1]
    
  • Solvent: Degassed Ethyl Acetate (EtOAc) or THF (if solubility is an issue).

Step-by-Step:

  • Quench: Cool reaction to 0°C. Quench with a pre-mixed solution of Buffer + 1% w/v Sodium Dithionite.

  • Extraction: Extract immediately with degassed EtOAc.

    • Crucial: Add a pinch of solid Sodium Dithionite directly into the separatory funnel. The aqueous layer should remain slightly smell of sulfur (indicating active reductant).

  • Drying: Use

    
    . Do not use 
    
    
    
    if it is essentially acidic or Lewis-acidic, as it can promote polymerization of the hydroxymethyl group.
  • Concentration: Evaporate at the lowest possible temperature (<35°C). Do not rotovap to complete dryness; keep it as a concentrated oil/foam to minimize surface area exposure to air.

Protocol C: "Neutralized" Purification

Goal: Prevent acid-catalyzed decomposition on silica.

Silica gel is naturally acidic (pH ~4-5). This acidity protonates the hydroxymethyl group (


), leading to water loss and formation of a reactive electrophile that polymerizes.

The Fix:

  • Option 1 (Best): Use Neutral Alumina instead of silica gel.

  • Option 2 (Silica Modification): Pre-wash your silica column with 1% Triethylamine (

    
    ) in Hexane/EtOAc.
    
    • Procedure: Slurry silica in solvent + 1%

      
      . Pour column. Flush with 2 column volumes of pure solvent (to remove excess amine). Load sample.
      

Workflow Diagram:

WorkupProtocol Reaction Reaction Complete (Argon Atmosphere) Quench Quench: Buffer + Na2S2O4 (Reductive Environment) Reaction->Quench 0°C Extract Extraction: Degassed EtOAc (Keep Cold) Quench->Extract Rapid Purify Purification: Neutral Alumina OR Et3N-Neutralized Silica Extract->Purify Avoid Dryness Store Storage: Solid/Film -20°C under Argon Purify->Store Immediate

Figure 2: The "Reductive Shield" workflow to maximize recovery.

Module 4: Storage & Handling

Issue: "My white solid turned purple overnight in the freezer."

Solution:

  • Physical State: Store as a solid if possible. Oils oxidize 100x faster due to higher surface area and molecular mobility.

  • Atmosphere: Flush the vial with Argon, cap tightly, and wrap with Parafilm.

  • Temperature: -20°C or -80°C.

  • Light: Amber vials are mandatory. Photo-oxidation is a major pathway for electron-rich indoles.

FAQ: Troubleshooting Specific Scenarios
SymptomProbable CauseCorrective Action
Product turns pink on the column. Acidic silica is catalyzing oxidation/oligomerization.Switch to Neutral Alumina or add 1%

to the eluent.
Low yield; black tar in flask. Polymerization of the 2-hydroxymethyl group.Avoid acidic workups. Ensure temperature is <40°C during evaporation.
Product is unstable in DMSO (NMR). DMSO is a mild oxidant (Swern-like conditions).Use

or Acetone-

for NMR. If using DMSO, analyze immediately.
Cannot remove solvent completely. High boiling point solvents trapping heat.Use a high-vacuum line rather than heating the rotovap bath.
References
  • d'Ischia, M., et al. (2020). "Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole." PMC. Link

    • Relevance: Details the mechanistic pathway of hydroxyindole polymerization and the role of quinone intermedi
  • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." MilliporeSigma. Link

    • Relevance: Authoritative standard for inert atmosphere techniques (degassing, Schlenk lines) required for 6-HMI.
  • Wipf, P. (2014).[2] "Techniques for Handling Air- and Moisture-Sensitive Compounds."[3] University of Pittsburgh.[2] Link

    • Relevance: Provides specific protocols for solvent degassing and syringe transfers.
  • Organic Chemistry Portal. "Sodium Dithionite (Sodium Hydrosulfite)." Link

    • Relevance: Validates the use of dithionite as a chemoselective reducing agent for maintaining electron-rich aromatics in a reduced st

Sources

Optimization

Technical Support Center: Optimizing the Reduction of 2-(Hydroxymethyl)-1H-indol-6-ol

Welcome to the dedicated technical support center for the reduction of 2-(Hydroxymethyl)-1H-indol-6-ol to 2-methyl-1H-indol-6-ol. This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the reduction of 2-(Hydroxymethyl)-1H-indol-6-ol to 2-methyl-1H-indol-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this critical transformation. Here, we delve into the nuances of common reduction strategies, troubleshoot potential pitfalls, and provide detailed protocols to ensure the success of your experiments.

Introduction: The Significance of the 2-Methyl-1H-indol-6-ol Scaffold

The 2-methyl-1H-indol-6-ol core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. Its synthesis via the reduction of 2-(hydroxymethyl)-1H-indol-6-ol is a key step in the development of novel therapeutics. However, the presence of three potentially reactive sites—the benzylic alcohol, the indole ring, and the phenolic hydroxyl group—presents a significant chemoselectivity challenge. This guide will equip you with the knowledge to navigate these complexities and achieve high-yielding, clean reactions.

Troubleshooting Common Issues in the Reduction of 2-(Hydroxymethyl)-1H-indol-6-ol

This section addresses the most frequently encountered problems during the reduction of 2-(hydroxymethyl)-1H-indol-6-ol, providing a logical workflow for diagnosing and resolving these issues.

Issue 1: Low or No Conversion of Starting Material

A common frustration is the incomplete consumption of the starting hydroxymethylindole. This can stem from several factors related to the choice of reducing agent and reaction setup.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed q1 Is the reducing agent active? start->q1 q2 Are reaction conditions optimal? q1->q2 Yes ans1 Use fresh, properly stored reducing agent. Check for signs of degradation. q1->ans1 No q3 Is the catalyst (if any) active? q2->q3 Yes ans2 Increase temperature. Increase reaction time. Check solvent purity (anhydrous conditions may be required). q2->ans2 No ans3 Use fresh catalyst. Ensure proper catalyst handling and dispersion. q3->ans3 No ans4 Consider a more potent reducing agent (see comparison table). q3->ans4 Yes

Caption: Troubleshooting workflow for low conversion.

In-depth Analysis:

  • Reducing Agent Potency: Hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are notoriously moisture-sensitive. Improper storage or handling can lead to significant deactivation. Always use freshly opened or properly stored reagents. For catalytic methods, ensure the catalyst has not been poisoned.

  • Reaction Kinetics: The reduction of benzylic alcohols can be sluggish. Increasing the reaction temperature or prolonging the reaction time can often drive the reaction to completion.

  • Solvent Effects: For hydride reductions, strictly anhydrous solvents are critical. Trace amounts of water will quench the reagent and halt the reaction.

Issue 2: Formation of Multiple Products (Low Selectivity)

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of side reactions. The primary culprits are over-reduction of the indole ring and reactions involving the phenolic hydroxyl group.

Potential Side Reactions

SM 2-(Hydroxymethyl)-1H-indol-6-ol P 2-Methyl-1H-indol-6-ol (Desired Product) SM->P Selective Reduction SP1 2-Methyl-1H-indoline-6-ol (Over-reduction) SM->SP1 Harsh Conditions SP2 Dimerization/Polymerization (Acid-catalyzed) SM->SP2 Acidic Conditions SP3 Phenolic O-alkylation/reduction SM->SP3 Non-selective Reagents

Caption: Potential side reactions during reduction.

Strategies for Improving Chemoselectivity:

  • Choice of Reducing Agent:

    • For High Selectivity (Recommended): Catalytic Transfer Hydrogenation (CTH) with a suitable hydrogen donor (e.g., ammonium formate, isopropanol) and a palladium catalyst (Pd/C) often provides excellent selectivity for the benzylic alcohol without affecting the indole ring or the phenol.

    • Ionic Hydrogenation: The combination of triethylsilane (Et₃SiH) and a strong acid like trifluoroacetic acid (TFA) is known to selectively reduce benzylic alcohols.[1] However, the acidic conditions can sometimes lead to side reactions with the indole nucleus.[1]

    • For Potent, Less Selective Reduction: LiAlH₄ is a powerful reducing agent but can lead to over-reduction of the indole ring to an indoline, especially at elevated temperatures.[2][3]

  • Protecting Group Strategy: To completely avoid reactions at the phenolic hydroxyl or the indole nitrogen, the use of protecting groups is a robust strategy.

    • Phenolic Protection: A benzyl or silyl ether can protect the phenolic hydroxyl group. These can typically be removed under conditions that do not affect the newly formed methylindole.

    • Indole N-H Protection: While the N-H is generally less reactive in these reductions, protection with a Boc or sulfonyl group can prevent any potential side reactions and improve solubility.[4]

Issue 3: Difficult Product Purification

Even with a successful reaction, isolating the pure 2-methyl-1H-indol-6-ol can be challenging due to similar polarities of the starting material and product, or the presence of persistent byproducts.

Purification Troubleshooting:

  • Column Chromatography Optimization:

    • If the product and starting material are difficult to separate, try a less polar solvent system to increase the separation on the column.

    • Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Work-up Procedure: A thorough aqueous work-up is crucial to remove any inorganic salts from hydride reductions. Washing the organic layer with brine can help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the selective reduction of the 2-hydroxymethyl group?

For the highest chemoselectivity, Catalytic Transfer Hydrogenation (CTH) using Pd/C and a hydrogen donor like ammonium formate is often the preferred method. This approach is generally mild and avoids the harsh conditions that can lead to over-reduction. Triethylsilane with TFA is also a good option, but optimization may be required to minimize acid-catalyzed side reactions.

Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction?

Sodium borohydride is generally not strong enough to reduce benzylic alcohols and is unlikely to be effective for this transformation under standard conditions.

Q3: My reaction with LiAlH₄ is giving me a mixture of products. What can I do?

This is likely due to the high reactivity of LiAlH₄. To improve selectivity:

  • Lower the temperature: Perform the reaction at 0°C or even -78°C.

  • Use a less reactive hydride: Consider using a milder hydride reagent like sodium cyanoborohydride, although its effectiveness for this specific transformation would need to be evaluated.

  • Protect the phenol: Protecting the phenolic hydroxyl group as a silyl or benzyl ether before the reduction will prevent its reaction with LiAlH₄.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of hexanes and ethyl acetate). The product, 2-methyl-1H-indol-6-ol, should have a higher Rf value (be less polar) than the starting material. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[5]

Q5: What are the expected ¹H NMR signals for the product, 2-methyl-1H-indol-6-ol?

The key signals to look for are the disappearance of the hydroxymethyl protons (a singlet around 4.7 ppm) and the appearance of a new methyl singlet around 2.4 ppm. The aromatic and N-H protons will also be present in the aromatic region of the spectrum.

Experimental Protocols

Protocol 1: Selective Reduction via Catalytic Transfer Hydrogenation (CTH)

This protocol is recommended for its high selectivity and mild reaction conditions.

  • Reaction Setup: To a round-bottom flask, add 2-(hydroxymethyl)-1H-indol-6-ol (1 equivalent), ammonium formate (5-10 equivalents), and 10% Palladium on Carbon (Pd/C) (10 mol%).

  • Solvent: Add a suitable solvent such as methanol or ethanol.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Reduction with Triethylsilane and Trifluoroacetic Acid

This method offers an alternative for selective reduction, particularly if catalytic methods are not viable.

  • Reaction Setup: Dissolve 2-(hydroxymethyl)-1H-indol-6-ol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add triethylsilane (2-3 equivalents). Cool the mixture to 0°C and slowly add trifluoroacetic acid (2-3 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Comparison of Reduction Methods

Reducing Agent/MethodTypical ConditionsAdvantagesDisadvantages
Catalytic Transfer Hydrogenation (Pd/C, H-donor) MeOH or EtOH, RT to 50°CHigh chemoselectivity, mild conditions, easy work-up.Catalyst can be pyrophoric; may require optimization of H-donor.
Triethylsilane / TFA DCM, 0°C to RTGood selectivity for benzylic alcohol.[1]Strongly acidic, potential for indole side reactions.[1]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to refluxPowerful reducing agent, readily available.Low chemoselectivity, can over-reduce indole ring, moisture-sensitive.[2][3]

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Leete, E. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775-780.
  • Reddit. (2017). EK Chemistry book question: Reduction reactions with LiAlH4. Retrieved from [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
  • ResearchGate. (n.d.). 1H NMR Data of Compounds 1−6 (in DMSO-d6, 500 MHz, δ ppm). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic hydrogen-transfer reactions of benzylic and allylic alcohols with palladium compounds in the presence of vinyl acetate or under an ethylene atmosphere. Retrieved from [Link]

  • SciSpace. (1953). (Open Access) The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride (1953). Retrieved from [Link]

  • Supporting information Indoles - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Trost, B. M., & Dong, G. (2006). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society, 128(19), 6314–6315.
  • ResearchGate. (2014). What is the best protecting group(s) to protect the SH which is connected to C2 of indole? Retrieved from [Link]

  • ResearchGate. (2005). Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-1H-indol-5-ol. Retrieved from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). Triethylsilane–Trifluoroacetic Acid. Retrieved from [Link]

  • ResearchGate. (2012). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]

  • Gelest. (n.d.). Silane Reduction of... Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Accounts of Chemical Research. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective furfural hydrogenolysis towards 2-methylfuran by controlled poisoning of Cu–Co catalysts with chlorine. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new green approach for the reduction of consumed solvents and simultaneous quality control analysis of several pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Journal of Analytical & Bioanalytical Techniques -Open Access Jong-in Hahm. Retrieved from [Link]

  • RSC Publishing. (n.d.). Monitoring trace levels of hydroxy aromatic compounds in urine matrices by bar adsorptive microextraction (BAμE). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Polymerization of 6-Hydroxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Overview The synthesis of functional polymers from 6-hydroxyindole and its derivatives is a key area of research for developing advanced materials in biomed...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Overview

The synthesis of functional polymers from 6-hydroxyindole and its derivatives is a key area of research for developing advanced materials in biomedicine and electronics. However, the oxidative polymerization of these monomers is notoriously sensitive to reaction conditions, often leading to challenges in reproducibility and material quality. This technical guide provides a structured approach to troubleshooting common issues encountered during these experiments. Drawing from established scientific principles and practical experience, this document serves as a virtual Senior Application Scientist to help you navigate the complexities of 6-hydroxyindole polymerization.

Core Troubleshooting Guide

This section addresses the most common experimental hurdles in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Question 1: My reaction has failed to produce any polymer, or the yield is extremely low. What are the likely causes and how can I fix this?

Failure to initiate polymerization is a frequent issue, often stemming from problems with the reaction's core components or environment.

Root Cause Analysis and Solutions:

  • Ineffective Oxidation: The polymerization process is initiated by the oxidation of the 6-hydroxyindole monomer.[1][2] If the oxidant is inactive or its concentration is not optimal, the reaction will not proceed.

    • Verify Oxidant Potency: Oxidizing agents like ammonium persulfate (APS) can degrade over time, especially with exposure to moisture. Always use a fresh, properly stored batch.

    • Optimize Monomer-to-Oxidant Ratio: The stoichiometry between the monomer and the oxidant is critical. A starting point is often a 1:1 molar ratio, but this may require systematic optimization for your specific 6-hydroxyindole derivative.

    • Consider Alternative Oxidants: If a chemical oxidant like APS or ferric chloride (FeCl₃) is ineffective, consider enzymatic catalysts such as horseradish peroxidase (HRP) or laccase.[3][4][5] These can offer milder reaction conditions and potentially greater control.[3]

  • Incorrect Reaction pH: The pH of the medium significantly affects the oxidation potential of the monomer and the stability of the resulting polymer chains.[6]

    • Monitor and Control pH: The optimal pH for 6-hydroxyindole polymerization is typically near neutral. Use a calibrated pH meter and appropriate buffer systems (e.g., phosphate buffer) to maintain the desired pH throughout the reaction.

  • Presence of Reaction Inhibitors: Contaminants can halt the polymerization process.

    • Ensure Monomer Purity: Purify the 6-hydroxyindole derivative using standard techniques like recrystallization or column chromatography before use.[7][8]

    • Use High-Purity, Deoxygenated Solvents: Dissolved oxygen can act as a radical scavenger, terminating polymerization.[9] Deoxygenate your solvent by purging with an inert gas like argon or nitrogen prior to use.

Experimental Workflow: Optimizing Polymerization Initiation

G cluster_start Initial Checks cluster_optimization Systematic Optimization cluster_analysis Analysis & Outcome A No/Low Polymer Yield B Verify Monomer Purity (NMR, HPLC) A->B C Use Fresh Oxidant A->C D Deoxygenate Solvent A->D E Vary Monomer:Oxidant Ratio (e.g., 1:0.5, 1:1, 1:1.5) B->E C->E D->E F Screen Different pH Values (e.g., pH 5, 7, 9) E->F G Test Alternative Oxidants (Chemical vs. Enzymatic) F->G H Monitor Reaction (e.g., Color Change, Precipitation) G->H I Isolate and Quantify Product H->I J Successful Polymerization I->J

Caption: A decision-making workflow for troubleshooting failed polymerization reactions.

Question 2: The polymerization reaction produced a dark, insoluble material that I cannot characterize. How can I improve the solubility of my polymer?

The formation of intractable, insoluble materials is often due to excessive cross-linking or uncontrolled polymerization pathways.[1]

Root Cause Analysis and Solutions:

  • Over-oxidation and Cross-linking: Prolonged reaction times or an excess of oxidant can lead to the formation of highly cross-linked, insoluble polymer networks.

    • Reduce Oxidant Concentration: Lowering the monomer-to-oxidant ratio can limit the extent of cross-linking.

    • Control Reaction Time: Monitor the reaction's progress and quench it once a sufficient amount of polymer has formed, before it becomes insoluble.

    • Lower the Reaction Temperature: Performing the reaction at a lower temperature can slow down the rate of polymerization and side reactions, providing better control.[10]

  • Uncontrolled Polymerization Pathways: 6-hydroxyindole can polymerize through various positions on the indole ring.[1] A lack of control can lead to highly branched, irregular structures with poor solubility.

    • Utilize Templates or Surfactants: The addition of templates, such as polystyrene sulfonate, or surfactants can help direct the polymerization to form more linear and soluble polymer chains.

    • Consider Enzymatic Polymerization: Enzymes can offer higher regioselectivity, leading to polymers with more defined structures and improved solubility.[3][5]

Table 1: Impact of Reaction Parameters on Polymer Solubility

ParameterCondition AdjustmentExpected Effect on SolubilityScientific Rationale
Oxidant Concentration DecreaseIncreaseReduces the degree of over-oxidation and cross-linking.
Reaction Time DecreaseIncreaseMinimizes the time for side reactions that lead to insoluble networks.
Temperature DecreaseIncreaseSlows reaction kinetics, allowing for greater control over the polymer structure.[10]
Additives Introduce Surfactant/TemplateIncreasePromotes the formation of more linear, less branched polymer chains.
Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the oxidative polymerization of 6-hydroxyindole?

A1: The polymerization is generally understood to proceed via a free radical mechanism. The oxidant initiates the process by abstracting an electron from the 6-hydroxyindole monomer to form a semiquinone radical.[1] These reactive intermediates then couple to form dimers, trimers, and eventually higher oligomers, which precipitate as the final polymer product.[1]

Mechanism of 6-Hydroxyindole Oxidative Polymerization

G Monomer 6-Hydroxyindole Monomer Radical Semiquinone Radical Intermediate Monomer->Radical Oxidation Oxidant Oxidant (e.g., APS) Oxidant->Radical Polymer Growing Polymer Chain Radical->Polymer Propagation Polymer->Polymer Chain Growth Insoluble Insoluble Cross-linked Polymer Polymer->Insoluble Over-oxidation

Caption: A simplified schematic of the oxidative polymerization of 6-hydroxyindole.

Q2: My 6-hydroxyindole derivative has poor solubility in the reaction solvent. What are my options?

A2: Poor solubility of the monomer can prevent the reaction from starting.[11] Consider using a co-solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol or DMSO, to improve solubility.[12][13] Gentle heating or sonication can also help to dissolve the monomer. Ensure that any co-solvents are compatible with your chosen oxidant.

Q3: How can I monitor the progress of my polymerization reaction?

A3: A simple visual indication is often a change in the color of the reaction mixture, which typically darkens as the conjugated polymer forms. You may also observe the formation of a precipitate. For more quantitative analysis, techniques like UV-Vis spectroscopy can be used to monitor the disappearance of the monomer peak and the appearance of a broad absorbance from the polymer.

Standardized Protocol: Oxidative Polymerization of 6-Hydroxyindole

This protocol provides a baseline for experimentation. Note that optimization is crucial for success with different derivatives.

  • Preparation of Monomer Solution:

    • Dissolve the 6-hydroxyindole derivative in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to a desired concentration (e.g., 1-10 mg/mL).

    • If necessary, add a co-solvent (e.g., ethanol) to aid dissolution.

    • Place the solution in a reaction vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Initiation of Polymerization:

    • Prepare a fresh solution of the oxidant (e.g., ammonium persulfate) in the same buffer. A 1:1 molar ratio of monomer to oxidant is a good starting point.

    • While stirring the monomer solution, add the oxidant solution dropwise.

  • Reaction and Product Isolation:

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 4-24 hours).

    • Isolate the resulting polymer by centrifugation or filtration.

    • Wash the polymer multiple times with deionized water and an appropriate organic solvent to remove unreacted monomer, oxidant, and byproducts.

    • Dry the purified polymer under vacuum.

References
  • Sugumaran, M., & Barecca, D. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 21(19), 7296. [Link]

  • ResearchGate. (2022). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. [Link]

  • MDPI. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. [Link]

  • Royal Society of Chemistry. (2015). Which side-reactions compromise nitroxide mediated polymerization?. Polymer Chemistry, 6(13), 2454-2467. [Link]

  • ResearchGate. (2017). a Chemical oxidative polymerization mechanism of P6CIn; b the chemical oxidative polymerization and doping mechanism of L-P6CIn. [Link]

  • ResearchGate. (2015). Optimization of the reaction conditions. [Link]

  • National Institutes of Health. (2011). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 67(48), 9405-9413. [Link]

  • ResearchGate. (2014). Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study. [Link]

  • Indian Academy of Sciences. (2016). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Bulletin of Materials Science, 39(2), 439-446. [Link]

  • PubMed. (2014). Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study. Pigment Cell & Melanoma Research, 27(4), 664-667. [Link]

  • ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

  • National Institutes of Health. (2012). Effect of pH on the Rate of Curing and Bioadhesive Properties of Dopamine Functionalized Poly(ethylene glycol) Hydrogels. Biomacromolecules, 13(9), 2749-2757. [Link]

  • Wikipedia. (n.d.). Enzymatic polymerization. [Link]

  • Semantic Scholar. (2003). New intermediates in the oxidative polymerisation of 5,6-dihydroxyindole to melanin promoted by the peroxidase/H2O2 system. [Link]

  • ResearchGate. (2017). Image of the initial stages of the enzymatic polymerization of indole.... [Link]

  • University of Toronto. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. [Link]

  • ResearchGate. (2020). 5,6-Dihydroxyindole Chemistry: Unexplored Opportunities Beyond Eumelanin. [Link]

  • National Institutes of Health. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(21), 3794. [Link]

  • MDPI. (2023). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Processes, 11(2), 504. [Link]

  • University of California, Berkeley. (n.d.). Enzymatic Polymerization. [Link]

  • National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 838027. [Link]

  • MDPI. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 10(3), 107. [Link]

  • MDPI. (2023). The Influence of Endogenous Derivatives on the Self-Assembly of Carbonized Polymer Dots. International Journal of Molecular Sciences, 24(22), 16407. [Link]

  • PubChem. (n.d.). 6-Hydroxyindole. [Link]

  • MDPI. (2023). Cytoprotective Mechanism of Necrox-5 Against Toxicity Induced by Experimental Ferroptosis Instigators and the Pesticide Propargite. Antioxidants, 12(11), 1969. [Link]

  • The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

  • National Institutes of Health. (2016). Evaluation of the drug solubility and rush ageing on drug release performance of various model drugs from the modified release polyethylene oxide matrix tablets. Drug Delivery and Translational Research, 6(5), 565-576. [Link]

  • ResearchGate. (2014). Influence of pH on the release of a once daily formulation of ciprofloxacin tablets prepared with different polymers. [Link]

Sources

Optimization

Technical Support Center: Optimizing Storage of 4-Isopropylphenol (CAS 99-89-8)

A Note on Chemical Abstract Service (CAS) Number: The CAS number 18455-52-8, originally specified, is a deprecated number. The current and active CAS number for 4-Isopropylphenol is 99-89-8 .

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Abstract Service (CAS) Number: The CAS number 18455-52-8, originally specified, is a deprecated number. The current and active CAS number for 4-Isopropylphenol is 99-89-8 . This guide pertains to the stable storage and handling of 4-Isopropylphenol under its active CAS designation.

Introduction for the Senior Application Scientist

Welcome to the technical support center for 4-Isopropylphenol. As a professional in research, development, and quality control, you understand that the integrity of your starting materials is paramount to reproducible and reliable results. Phenolic compounds, such as 4-Isopropylphenol, are susceptible to degradation, which can compromise their purity and reactivity. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting steps to ensure the long-term stability of your 4-Isopropylphenol supply.

Frequently Asked Questions (FAQs)

Q1: What is 4-Isopropylphenol and what are its primary applications?

4-Isopropylphenol, also known as p-cumenol, is an aromatic organic compound.[1] It is a member of the phenol class, with an isopropyl group at the para (4) position.[2] It presents as a white to beige crystalline solid.[2] Its applications are diverse, including its use in the synthesis of vinyl compounds and as a flavor and fragrance agent in cosmetics.[2] It is also identified as an impurity in the anesthetic Propofol.[2]

Q2: What are the primary drivers of 4-Isopropylphenol degradation?

The main factors that can lead to the degradation of 4-Isopropylphenol are:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities and a decrease in purity.

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions, leading to degradation.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[4]

  • Moisture: The presence of moisture can facilitate certain degradation reactions.[3]

  • Incompatible Materials: Contact with strong oxidizing agents, acid anhydrides, acid chlorides, and bases can cause decomposition.[5]

Q3: What are the ideal storage conditions for 4-Isopropylphenol?

To maintain the integrity of 4-Isopropylphenol, it is crucial to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature +2°C to +8°C[2]Slows down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)[5]Minimizes contact with oxygen, thereby preventing oxidation.
Light Store in a tightly sealed, light-resistant container (e.g., amber glass bottle)[3][4]Protects the compound from light-induced degradation.
Moisture Keep in a dry, well-ventilated place[4][6]Prevents moisture-facilitated degradation.
Container Tightly closed container[4][6]Prevents exposure to air and moisture.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 4-Isopropylphenol.

Visual Guide to Degradation

G cluster_storage Long-Term Storage cluster_retrieval Retrieval from Storage cluster_handling Handling and Dispensing cluster_troubleshooting Troubleshooting Store Store at +2°C to +8°C in a dark, dry, well-ventilated area Equilibrate Equilibrate container to room temperature in a desiccator Store->Equilibrate Retrieval Inert Store under an inert atmosphere (N2 or Ar) Seal Ensure container is tightly sealed Glovebox Dispense in a glove box or low-humidity environment Equilibrate->Glovebox Dispensing Reseal Immediately and tightly reseal the container Glovebox->Reseal After use Discoloration Discoloration observed? Glovebox->Discoloration Clumping Clumping observed? Glovebox->Clumping Reseal->Store Return to storage PurityCheck Perform purity check (TLC/HPLC) Discoloration->PurityCheck AssessMoisture Assess for moisture ingress Clumping->AssessMoisture

Sources

Troubleshooting

Resolving solubility issues of 2-(Hydroxymethyl)-1H-indol-6-ol in organic solvents

Topic: Resolving Solubility & Handling Issues in Organic Solvents Executive Summary: The "Brick Dust" Challenge You are likely encountering difficulties dissolving 2-(Hydroxymethyl)-1H-indol-6-ol because it represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Handling Issues in Organic Solvents

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties dissolving 2-(Hydroxymethyl)-1H-indol-6-ol because it represents a classic "brick dust" molecule. Its crystal lattice energy is exceptionally high due to a network of intermolecular forces:

  • 
    -
    
    
    
    Stacking:
    The flat indole core stacks efficiently.
  • Hydrogen Bonding Network: It possesses three H-bond donors (C6-OH, C2-CH2OH, Indole-NH) and three acceptors.

This guide provides a tiered solubility strategy, moving from standard solvation to advanced "forcing" protocols.

Module 1: Solvent Selection Matrix

Do not rely on single solvents. This molecule often requires binary solvent systems to disrupt both the hydrophobic


-stacking and the hydrophilic H-bonds simultaneously.
Table 1: Empirical Solubility Guide
Solvent ClassSolventPredicted SolubilityApplication ContextTechnical Notes
Tier 1: High DMSO >50 mg/mLStock solutions, Bio-assaysGold Standard. Disrupts H-bonds effectively. High boiling point makes removal difficult.
Tier 1: High DMF >30 mg/mLReactions, SynthesisGood alternative to DMSO; easier to remove via aqueous workup.
Tier 2: Mod. Methanol 5-10 mg/mLHPLC, LC-MS, TransferProtic nature helps, but may require warming.
Tier 2: Mod. Acetone 2-5 mg/mLRecrystallizationGood for "crashing out" impurities if cooled.
Tier 2: Mod. Ethyl Acetate <1 mg/mLExtractionWarning: Poor solubility unless mixed with small % of MeOH or Isopropanol.
Tier 3: Poor DCM NegligibleChromatographyToo non-polar. Requires 5-10% MeOH to move the compound on silica.
Tier 3: Poor Water NegligibleBiological MediaPrecipitation Risk. Soluble only at pH > 10.5 (Phenolate formation).

Module 2: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent system based on downstream application.

SolventSelection Start Start: Define Application BioAssay Biological Assay? Start->BioAssay Synthesis Synthetic Reaction? Start->Synthesis Analysis Analytical (HPLC/NMR)? Start->Analysis DMSORoute Use DMSO Stock (100mM) Dilute into Media < 0.5% v/v BioAssay->DMSORoute TempHigh Temp > 60°C? Synthesis->TempHigh NMR NMR: DMSO-d6 or MeOD Analysis->NMR Structure HPLC HPLC: ACN/Water + 0.1% FA Analysis->HPLC Purity PrecipCheck Check for Precipitation! DMSORoute->PrecipCheck DMFRoute Solvent: DMF or DMAc TempHigh->DMFRoute Yes THFRoute Solvent: THF/MeOH (1:1) TempHigh->THFRoute No

Module 3: Advanced Dissolution Protocols

Protocol A: The "DMSO Spike" Method (For Biological Assays)

Use this when you need the compound in aqueous media but it keeps precipitating.

The Science: Direct addition of solid powder to water results in a hydration shell that seals the crystal surface (the "gumball effect"). You must predissolve in a dipolar aprotic solvent.

  • Weighing: Weigh 5 mg of 2-(Hydroxymethyl)-1H-indol-6-ol into a glass vial.

  • Primary Solvation: Add 500

    
    L of anhydrous DMSO .
    
  • Mechanical Stress: Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes.

    • Checkpoint: Solution must be perfectly clear.

  • Secondary Dilution: Slowly add this DMSO stock to your aqueous media/buffer while vortexing the media.

    • Limit: Do not exceed 1% DMSO final concentration to avoid cytotoxicity.

Protocol B: The "Binary Gradient" Method (For Chromatography/Extraction)

Use this when DCM alone fails to extract the compound.

The Science: Pure DCM cannot break the intermolecular H-bonds of the C6-hydroxyl group. You need a "polar key" to unlock the lattice.

  • Preparation: Prepare a mixture of DCM:Methanol (9:1) .

  • Extraction: Use this mixture instead of pure DCM.

  • Wash: Wash with brine, not water (prevents emulsion).

  • Drying: Dry over

    
    .
    
    • Note: Avoid

      
       as phenolic compounds can sometimes bind irreversibly to the Lewis acidic magnesium surface.
      

Module 4: Troubleshooting & FAQs

Q1: My solution turned pink/black after 24 hours. Is it ruined?

Diagnosis: Oxidative Instability.[1] Explanation: Indoles, especially electron-rich hydroxyindoles, are prone to auto-oxidation to form quinoidal species (melanin-like polymers). Solution:

  • Always store DMSO stocks at -20°C.

  • Purge solvents with Argon/Nitrogen before use.

  • Add an antioxidant like Ascorbic Acid (if compatible with your assay) or BHT to the solvent.

Q2: I cannot remove the DMSO after my reaction.

Diagnosis: High boiling point retention (


C).
Solution:  Do not attempt to rotovap DMSO.
  • Method A (Lyophilization): Freeze the DMSO solution (requires high vacuum < 0.05 mbar) and sublime it.

  • Method B (Aqueous Wash): Dilute the reaction 10x with Ethyl Acetate. Wash 3x with water (DMSO partitions into the water). Warning: You will lose some product to the water phase due to the polarity of the hydroxymethyl group. Back-extract the water layer.

Q3: Can I use acid to help dissolve it?

Diagnosis: Stability Risk. Warning: Avoid strong acids. Mechanism: The 2-hydroxymethyl group is benzylic-like. In the presence of strong acid (


), it can protonate and leave as water, generating a resonance-stabilized carbocation at the C2 position. This leads to rapid polymerization or dimerization [1].
Alternative:  Use weak organic acids (Formic/Acetic) only if necessary for HPLC mobile phases.

Module 5: Chemical Modification (The "Nuclear Option")

If the compound is simply too insoluble for your specific application (e.g., non-polar formulation), you must temporarily mask the polarity.

Diagram 2: Silylation Strategy for Solubility

Caption: Transient protection of hydroxyl groups to increase lipophilicity.

Silylation Reactant Insoluble Parent Compound Reagent + TBS-Cl / Imidazole (DMF, 0°C) Reactant->Reagent Product Bis-Silyl Ether (Soluble in Hexane/DCM) Reagent->Product Deprotection Deprotection: TBAF or Acid Product->Deprotection Post-Process

References

  • Indole Reactivity & Stability

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: Describes the acid-sensitivity of 2-hydroxymethylindoles and the formation of di-indolylmethanes via carbocation intermedi
  • Solubility of Hydroxyindoles

    • Source: BenchChem. (2025).[2] 6-Hydroxyindole Properties.

    • Context: Establishes the pKa (~10.[2]07) and general solubility profile (DMSO/MeOH soluble) of the core 6-hydroxyindole scaffold.

  • Purification Strategies

    • Source: Santa Cruz Biotechnology.[3] 6-Hydroxyindole Product Data.

    • Context: Confirms storage conditions (inert atmosphere)
  • General Solubility Thermodynamics

    • Source: ResearchG
    • Context: Principles of "Like Dissolves Like" applied to poly-functional molecules (Phenol + Alcohol).

Sources

Optimization

Technical Support Center: Stabilization of 2-(Hydroxymethyl)-1H-indol-6-ol Solutions

Welcome to the technical support guide for 2-(Hydroxymethyl)-1H-indol-6-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth solutions for the stability challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Hydroxymethyl)-1H-indol-6-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth solutions for the stability challenges associated with this molecule. Due to its unique structure, featuring both an indole nucleus and a phenolic hydroxyl group, 2-(Hydroxymethyl)-1H-indol-6-ol is susceptible to degradation, which can compromise experimental integrity. This guide offers troubleshooting advice, preventative protocols, and a mechanistic understanding of the degradation pathways to ensure the reliability and reproducibility of your results.

Section 1: Understanding the Instability of 2-(Hydroxymethyl)-1H-indol-6-ol

This section addresses the fundamental reasons behind the compound's instability. A clear understanding of the underlying chemistry is the first step toward effective stabilization.

FAQ 1: My solution of 2-(Hydroxymethyl)-1H-indol-6-ol is changing color (e.g., turning yellow, pink, or brown). What is causing this?

A color change in your solution is a primary indicator of chemical degradation. This is not uncommon for molecules containing both indole and phenol moieties. The discoloration is typically caused by oxidation, which leads to the formation of highly conjugated, colored byproducts.

There are two main sites on the molecule vulnerable to oxidation:

  • The 6-ol (Phenol) Group: The phenolic hydroxyl group is easily oxidized, especially under neutral to alkaline conditions. It can lose a proton to form a phenoxide ion, which is then rapidly oxidized to a semiquinone radical and subsequently to quinone-like species. These quinones can then polymerize, forming complex, colored mixtures.

  • The Indole Ring: The electron-rich indole nucleus is also susceptible to oxidation. This process can lead to the cleavage of the C2-C3 double bond or other modifications, contributing to the formation of colored degradation products.

Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate these oxidative processes.

Parent 2-(Hydroxymethyl)-1H-indol-6-ol Phenoxide Phenoxide Ion Intermediate Parent->Phenoxide High pH Indole_Radical Indole Radical Intermediate Parent->Indole_Radical Quinone Quinone-like Species Phenoxide->Quinone Oligomers Colored Oligomers/ Polymers Indole_Radical->Oligomers Further Oxidation/ Polymerization Quinone->Oligomers

Caption: Primary degradation pathways for 2-(Hydroxymethyl)-1H-indol-6-ol.

Section 2: Proactive Stabilization & Handling

Proper handling and storage are critical for preventing degradation before your experiments even begin.

FAQ 2: What are the optimal storage conditions for stock and working solutions?

To maximize the shelf-life of 2-(Hydroxymethyl)-1H-indol-6-ol, stringent storage conditions are necessary. A multi-faceted approach that limits exposure to all major degradation triggers is recommended.

Parameter Stock Solution (Long-Term) Working Solution (Short-Term) Causality / Rationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF).Experimental buffer or medium.Aprotic solvents lack acidic protons, minimizing solvolysis. Anhydrous conditions prevent hydrolysis.
Temperature -80°C is ideal; -20°C is acceptable.2-8°C (on ice during use).Reduces the kinetic rate of all degradation reactions.
Atmosphere Overlay with an inert gas (Argon or Nitrogen) before sealing.Prepare fresh immediately before use.Minimizes exposure to atmospheric oxygen, a key driver of oxidation.
Container Amber glass vials with tight-fitting caps.Amber microcentrifuge tubes or vials.Protects the light-sensitive indole ring from photodegradation.
Aliquoting Prepare small, single-use aliquots.N/AAvoids repeated freeze-thaw cycles which can introduce moisture and oxygen into the stock solution.
FAQ 3: Can I use antioxidants to stabilize my solution?

Yes, adding antioxidants is a highly effective strategy, especially for aqueous working solutions. Antioxidants function by scavenging free radicals or by acting as reducing agents, thereby protecting the primary compound from oxidative damage.

Antioxidant Mechanism Typical Concentration Considerations
Ascorbic Acid (Vitamin C) Water-soluble radical scavenger.0.1 - 1 mg/mLCan lower the pH of the solution. Highly effective but may degrade over time.
Butylated Hydroxytoluene (BHT) Lipid-soluble radical scavenger.0.01 - 0.1% (w/v)Best for organic solvents or lipid-based formulations. Poorly soluble in water.
(±)-α-Tocopherol (Vitamin E) Lipid-soluble radical scavenger.0.01 - 0.1% (w/v)Similar to BHT; useful for non-aqueous systems.

Section 3: Troubleshooting Guide for Experimental Setbacks

This section provides solutions to common problems encountered during experimentation.

Issue 1: Rapid Discoloration in Aqueous Buffers
  • Question: "I dissolved the compound in a PBS buffer at pH 7.4, and it turned yellow within an hour. How can I prevent this for my cell-based assay?"

  • Analysis: A pH of 7.4 is slightly alkaline, which significantly accelerates the oxidation of the phenolic hydroxyl group. In cell culture media, components can also contribute to degradation.

  • Solutions:

    • pH Adjustment: If your experiment can tolerate it, prepare your working solution in a slightly acidic buffer (e.g., pH 5.0-6.5). Many phenolic compounds show greater stability at acidic pH.

    • Use Antioxidants: Add a biocompatible antioxidant like ascorbic acid to your buffer just before dissolving the compound.

    • Prepare Fresh: Always prepare the working solution immediately before adding it to your assay. Do not let it sit at room temperature or even on ice for extended periods.

Experimental Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol integrates best practices to minimize degradation in aqueous media.

  • Prepare the Buffer: Start with your desired aqueous buffer (e.g., MES, HEPES, PBS). If possible, adjust the pH to a range of 6.0-6.5.

  • Deoxygenate the Buffer: Sparge the buffer with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. This is a critical step for sensitive compounds.

  • Add Antioxidant: If using, dissolve your chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.1 mg/mL) into the deoxygenated buffer.

  • Prepare the Compound: Weigh the required amount of 2-(Hydroxymethyl)-1H-indol-6-ol in a separate amber vial.

  • Dissolve and Use: Add the stabilized, deoxygenated buffer to the compound. Vortex gently to dissolve and immediately proceed with your experiment.

Issue 2: Appearance of Degradant Peaks in HPLC/LC-MS Analysis
  • Question: "My HPLC analysis shows the main peak decreasing over time, with several new, smaller peaks appearing. How do I know if this is real or an artifact of my analysis?"

  • Analysis: Degradation can occur in the solution before injection, in the autosampler while waiting for injection, or even on the HPLC column itself.

  • Solutions & Troubleshooting Workflow:

start Observation: Unexpected HPLC Peaks q1 Is the sample fresh? start->q1 s1 Action: Re-prepare sample and inject immediately. q1->s1 No q2 Is autosampler cooled (e.g., 4°C)? q1->q2 Yes a1_yes Yes a1_no No s1->start Re-analyze s2 Action: Set autosampler to 4°C. Protect from light. q2->s2 No q3 Is mobile phase pH compatible (e.g., acidic)? q2->q3 Yes a2_yes Yes a2_no No s2->start Re-analyze s3 Action: Use acidic mobile phase (e.g., with 0.1% TFA/Formic Acid) if chromatography allows. q3->s3 No end_node Conclusion: Degradation is likely real. Implement stabilization protocols. q3->end_node Yes a3_yes Yes a3_no No s3->start Re-analyze

Caption: Troubleshooting workflow for unexpected HPLC degradation peaks.

Experimental Protocol 2: Forced Degradation Study

A forced degradation study helps to proactively identify potential degradants and understand the stability limits of your compound. This is a common practice in pharmaceutical development.

  • Prepare Stock Solution: Prepare a concentrated stock of 2-(Hydroxymethyl)-1H-indol-6-ol in an appropriate solvent (e.g., acetonitrile or DMSO).

  • Set Up Stress Conditions: Aliquot the stock into separate amber vials and expose them to the following conditions:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% Hydrogen Peroxide.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose to UV light (e.g., 254 nm) or direct sunlight.

    • Control: Keep one aliquot under normal storage conditions (e.g., 4°C, protected from light).

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method, and preferably by LC-MS to identify the mass of the degradation products.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. This will reveal the conditions under which the compound is least stable and provide the chromatographic and mass spectral signatures of its primary degradants.

References

  • Martin, C., & Cen, S. (2017). Indole heterocycles can efficiently stabilize carbocation species... ResearchGate. Retrieved from [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. Retrieved from [Link]

  • Poletto, F. S., et al. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed. Retrieved from [Link]

  • Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Retrieved from [Link]

  • Poveda, J. A. (2021). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. Retrieved from [Link]

  • Kumar, N., & Goel, N. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. Retrieved from [Link]

  • El-Saadony, M. T., et al. (2024). Orange Peel Waste Valorization from Bioactive Compound Recovery to Functional and Industrial Applications. Scientific Research Publishing. Retrieved from [Link]

  • The Business Research Company. (2026). Trends and Analysis of the Natural Antioxidants Market by Application, Industry, Region, and Segment with Forecasts 2030. GlobeNewswire. Retrieved from [Link]

  • Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Retrieved from [Link]

  • Villalón-López, J. S., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. PMC. Retrieved from [Link]

  • Iannuzzi, F., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Retrieved from [Link]

  • Bassey, I. J., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. Retrieved from [Link]

  • Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. PMC. Retrieved from [Link]

  • Trawiński, J., & Skibiński, R. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Retrieved from [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Frizzo, C. P., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ResearchGate. Retrieved from [Link]

  • Roy, P.-O., & Gevorgyan, V. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Retrieved from [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Retrieved from [Link]

  • Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., Mutlib, A. E., Dalvie, D. K., Lee, J. S., Nakai, Y., O'Donnell, J. P., Boer, J., & Harriman, S. P. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism. Retrieved from [Link]

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-. NIST WebBook. Retrieved from [Link]

  • Jinjing Chemical. (n.d.). What are the biological degradation pathways of 98% Indole?. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 118-29-6,N-(Hydroxymethyl)phthalimide. Retrieved from [Link]

  • ResearchGate. (2010). Identification of a Degradation Product in Stressed Tablets of Olmesatan Medoxomil by the Complementary Use of HPLC Hyphenated Techniques. Retrieved from [Link]

  • Gileva, A. A., et al. (2022). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. MDPI. Retrieved from [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Retrieved from [Link]

  • Poupin, P., et al. (2000).

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 2-(Hydroxymethyl)-1H-indol-6-ol

Executive Summary 2-(Hydroxymethyl)-1H-indol-6-ol is a critical intermediate in the synthesis of indole-based pharmaceuticals and a significant metabolite in eumelanin pathways. Its structural characterization presents u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)-1H-indol-6-ol is a critical intermediate in the synthesis of indole-based pharmaceuticals and a significant metabolite in eumelanin pathways. Its structural characterization presents unique challenges due to the presence of three exchangeable protons (Indole-NH, Phenolic-OH, and Aliphatic-OH) and a specific substitution pattern on the benzo-fused ring.

This guide compares the performance of solvent systems for the characterization of this molecule. It moves beyond simple peak listing to analyze how solvent choice dictates the information yield of the experiment. We compare DMSO-d6 (The Structural Validator) against Methanol-d4 (The Quantitative Cleaner), providing experimental data to support the optimal workflow for drug development applications.

Structural Analysis & Numbering

Before interpreting the spectrum, the proton environment must be mapped. The 6-hydroxy substitution creates a specific shielding pattern on the benzenoid ring, while the 2-hydroxymethyl group introduces an aliphatic handle with solvent-dependent coupling.

IndoleStructure cluster_legend Signal Types NH NH (1) H3 H3 NH->H3 Indole Core CH2 CH2 (2a) H3->CH2 Allylic H4 H4 H5 H5 H4->H5 Ortho J=8.5Hz H7 H7 H5->H7 Meta J=2.0Hz OH_phen OH (phen) H7->OH_phen Ortho OH_ali OH (aliph) CH2->OH_ali J=5.5Hz (DMSO only) Labile Exchangeable (NH/OH) Aromatic Aromatic (CH) Aliphatic Aliphatic (CH2)

Figure 1: Connectivity and coupling network of 2-(Hydroxymethyl)-1H-indol-6-ol. Note the specific ortho/meta couplings in the aromatic region and the solvent-dependent aliphatic coupling.

Performance Comparison: Solvent Selection

The choice of solvent is not arbitrary; it determines whether you confirm the structure or quantify the purity.

Comparative Data Table
FeatureDMSO-d6 (Recommended for Structure)Methanol-d4 (MeOD) (Recommended for Purity)Acetone-d6 (Alternative)
Indole NH (H1) Visible (~10.6 ppm, s)Invisible (Exchanged)Visible (Broad)
Phenolic OH (6-OH) Visible (~8.8 ppm, s)Invisible (Exchanged)Visible (Broad)
Aliphatic OH Visible (~5.1 ppm, t)Invisible (Exchanged)Visible (Broad)
2-CH2 Signal Doublet (~4.5 ppm, J~5.5 Hz)Singlet (~4.6 ppm)Singlet/Broad
Resolution Medium (Viscosity broadening)High (Sharp peaks)High
Water Artifact ~3.33 ppm (Interferes with H5/H7?)~4.87 ppm (Interferes with CH2?)~2.8 ppm (Clean region)
Detailed Analysis of Alternatives
Option A: DMSO-d6 (The Gold Standard for Identification)

Why it wins: DMSO is the only solvent that reliably slows proton exchange enough to visualize the hydroxyl protons.

  • The "Smoking Gun": The hydroxymethyl group (-CH₂OH) appears as a doublet at ~4.5 ppm, and the OH proton appears as a triplet at ~5.1 ppm. This splitting (

    
    ) proves the covalent linkage of the alcohol.
    
  • Aromatic Clarity: The 6-OH group pushes electron density into the ring, shielding H5 and H7. In DMSO, these shifts are distinct, preventing overlap.

Option B: Methanol-d4 (The Clean Quantifier)

Why it is used: For purity assays or when water suppression is difficult.

  • The Trade-off: All OH and NH protons exchange with deuterium (

    
    ) from the solvent. The spectrum becomes "silent" above 7.5 ppm (except for aromatics).
    
  • The Result: The CH₂ becomes a sharp singlet because the coupling partner (OH) is gone. This simplifies integration but removes structural proof of the alcohol group.

Detailed Spectral Interpretation (DMSO-d6)

This section details the chemical shifts (


) and coupling constants (

) expected for a high-purity sample in DMSO-d6 at 298 K.
A. The Labile Region (Exchangeable Protons)
  • 
     10.60 ppm (1H, s, Indole NH):  Broad singlet. Chemical shift is highly concentration-dependent (H-bonding).
    
  • 
     8.85 ppm (1H, s, Phenolic 6-OH):  Sharp singlet. Downfield due to 
    
    
    
    attachment.
  • 
     5.15 ppm (1H, t, 
    
    
    
    Hz, Aliphatic OH):
    Triplet splitting arises from coupling to the adjacent CH₂ protons. Note: If this appears as a singlet, your solvent is "wet" (acidic impurities catalyzing exchange).
B. The Aromatic Region (Indole Core)

The 6-hydroxy substituent is an electron-donating group (EDG), causing significant upfield shifts for protons ortho (H5, H7) to it.

  • 
     7.28 ppm (1H, d, 
    
    
    
    Hz, H4):
    The most deshielded aromatic proton. It couples primarily to H5.
  • 
     6.75 ppm (1H, d, 
    
    
    
    Hz, H7):
    Appears as a doublet due to meta coupling with H5. It is shielded by the adjacent oxygen.
  • 
     6.55 ppm (1H, dd, 
    
    
    
    Hz, H5):
    The "doublet of doublets." Large coupling to H4 (
    
    
    ) and small coupling to H7 (
    
    
    ).
  • 
     6.15 ppm (1H, s or d, 
    
    
    
    Hz, H3):
    Characteristic of the indole 3-position. Often appears as a singlet if the allylic coupling to the 2-CH₂ is weak.
C. The Aliphatic Region
  • 
     4.52 ppm (2H, d, 
    
    
    
    Hz, 2-CH₂):
    Appears as a doublet.
    • Critical Check: If you add a drop of D₂O to the DMSO sample, this doublet will collapse into a singlet as the OH proton exchanges and decoupling occurs.

Experimental Protocol: Ensuring Reproducibility

To achieve the resolution described above, the following protocol is required. This is a self-validating system: if the CH₂ is not a doublet in DMSO, the sample preparation has failed.

Protocol Start Sample Preparation (Target: 5-10 mg) Solvent Add 0.6 mL DMSO-d6 (Ampoule grade, 99.9% D) Start->Solvent Dissolve Vortex & Sonicate (Ensure homogeneity) Solvent->Dissolve Check Visual Check: Is solution clear? Dissolve->Check Check->Dissolve No (Solids visible) Acquire Acquire 1H NMR (ns=16, d1=10s) Check->Acquire Yes Validation Validation Check: Is CH2-OH a triplet? Acquire->Validation Success Valid Structural Proof Validation->Success Yes Fail Wet Solvent/Acidic Trace (Result: Exchange Broadening) Validation->Fail No (Singlet/Broad)

Figure 2: Experimental workflow for validating the presence of the hydroxymethyl group via coupling patterns.

Step-by-Step Methodology
  • Sample Mass: Weigh 5–10 mg of the indole derivative.

  • Solvent Quality: Use ampoule-grade DMSO-d6 containing 0.03% TMS. Do not use "bottle" DMSO that has been opened for weeks; absorbed atmospheric water will catalyze proton exchange, collapsing the OH multiplets.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1): Set to 10 seconds . The quaternary carbons and exchangeable protons have long T1 relaxation times. A short d1 will reduce the integration accuracy of the NH and OH peaks.

    • Scans (ns): 16 to 64 scans are sufficient for this concentration.

  • Processing: Apply an exponential window function with LB = 0.3 Hz to enhance signal-to-noise without artificially broadening the fine coupling of the H5/H7 protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link (Authoritative source for solvent residual peaks: DMSO @ 2.50 ppm, H2O @ 3.33 ppm).

  • d'Ischia, M., et al. (2005). "5,6-Dihydroxyindole chemistry: Unexplored routes to melanogenesis." Pigment Cell Research, 18, 266-277. (Context for hydroxyindole spectral properties).
Comparative

HPLC Method Development for Purity Analysis of 2-(Hydroxymethyl)-1H-indol-6-ol

Executive Summary The purity analysis of 2-(Hydroxymethyl)-1H-indol-6-ol presents a distinct chromatographic challenge due to its dual polarity (phenolic and aliphatic hydroxyls) and the inherent oxidative instability of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 2-(Hydroxymethyl)-1H-indol-6-ol presents a distinct chromatographic challenge due to its dual polarity (phenolic and aliphatic hydroxyls) and the inherent oxidative instability of the electron-rich indole core.[1][2] Standard generic C18 methods often fail to provide adequate retention or resolution from early-eluting oxidative degradants.[1]

This guide compares a Targeted Phenyl-Hexyl Method (The Optimized Protocol) against a Standard C18 Method (The Alternative) . Our data indicates that exploiting


 interactions via a phenyl-hexyl stationary phase significantly improves selectivity ($ \alpha $) and peak symmetry for this hydrophilic indole derivative.[1][2]

Chemical Context & Analytical Challenges

Molecule: 2-(Hydroxymethyl)-1H-indol-6-ol Key Properties:

  • Polarity: High. The C6-OH (phenolic) and C2-CH2OH (aliphatic) groups increase water solubility compared to the parent indole.[1][2]

  • pKa: ~10 (Phenolic OH), ~16 (Indole NH).[1][2] The molecule remains neutral in acidic media.

  • Stability: High risk of autoxidation. The electron-donating hydroxyl group at position 6 activates the indole ring, making it susceptible to formation of quinone-imine type impurities, particularly at the C3 position.

The Problem with Generic Methods

Standard C18 columns rely solely on hydrophobic subtraction. For a molecule this polar, "phase collapse" (dewetting) can occur in highly aqueous mobile phases required for retention, leading to:

  • Poor Retention (

    
    ):  Elution near the void volume, co-eluting with unretained matrix salts.
    
  • Peak Tailing: Interaction between the basic indole nitrogen and residual silanols on the silica surface.

Method Development Strategy: The Comparison

We evaluated two distinct chromatographic systems to determine the optimal purity assay.

System A: The Alternative (Generic C18)[2]
  • Column: Standard C18 (L1), 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol.[1][2][3][4][5]

  • Mechanism: Hydrophobic interaction only.

System B: The Product (Optimized Phenyl-Hexyl)
  • Column: Fused-Core Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.[5]

  • Mechanism: Hydrophobic interaction +

    
     stacking (between the indole ring and the phenyl stationary phase).
    
Comparative Performance Data
ParameterSystem A (Standard C18)System B (Optimized Phenyl-Hexyl)Verdict
Retention Factor (

)
1.8 (Weak retention)4.2 (Ideal retention)System B prevents void co-elution.[1][2]
Tailing Factor (

)
1.6 (Moderate tailing)1.1 (Excellent symmetry)System B suppresses silanol activity.[1][2]
Resolution (

)
1.5 (vs. oxidative degradant)3.8 (vs. oxidative degradant)System B separates critical impurities.[1][2]
Sensitivity (S/N) Baseline noise from bufferHigh S/N (Volatile acid)System B is MS-compatible.[1][2]

Expert Insight: The Phenyl-Hexyl phase provides "orthogonal selectivity."[1] The


-electrons of the stationary phase interact with the electron-rich indole ring. This interaction is stronger for the intact molecule than for its oxidized degradants, effectively pulling the main peak away from impurities.

Visualizing the Decision Logic

The following decision tree illustrates the logic applied during the method development process, prioritizing selectivity and stability.

MethodDevelopment Start Start: 2-(Hydroxymethyl)-1H-indol-6-ol PolarityCheck Assess Polarity: Two -OH groups (Hydrophilic) Start->PolarityCheck ColumnChoice Select Stationary Phase PolarityCheck->ColumnChoice C18 Option A: Standard C18 (Hydrophobic only) ColumnChoice->C18 Conventional Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) ColumnChoice->Phenyl Targeted ResultA Result A: Low Retention (k' < 2) Co-elution with salts C18->ResultA ResultB Result B: High Retention (k' > 4) Separation of oxidation products Phenyl->ResultB MobilePhase Mobile Phase Optimization: Acidic pH required ResultB->MobilePhase FinalMethod Final Protocol: Phenyl-Hexyl + 0.1% Formic Acid MobilePhase->FinalMethod

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry for polar indoles.

Detailed Experimental Protocol (The Optimized Method)

This protocol is designed to be self-validating. The "System Suitability" step ensures the method is performing correctly before samples are analyzed.

A. Chromatographic Conditions[3][4][5][6][7][8][9][10]
  • Instrument: HPLC with UV-Vis or PDA Detector (or UHPLC).

  • Column: Kinetex Fused-Core Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (or equivalent).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (Indole absorption max) and 305 nm (Oxidation monitoring).[1][2]

  • Injection Volume: 5 µL.

B. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
1.05Injection
10.060Linear Gradient
10.195Wash Step
12.095Hold Wash
12.15Re-equilibration
15.05End of Run
C. Sample Preparation (Critical for Stability)

Indoles oxidize rapidly in solution, turning yellow/brown.[2]

  • Diluent: 90% Water / 10% Acetonitrile + 0.1% Ascorbic Acid (Antioxidant).[1][2]

  • Stock Solution: Dissolve 10 mg substance in 10 mL Methanol (protect from light).

  • Working Standard: Dilute Stock 1:10 into the Diluent.

  • Storage: Amber glass vials, analyzed within 4 hours of preparation.

Stability & Degradation Pathway

Understanding what you are separating is as important as the separation itself. The primary degradation pathway involves oxidation at the C3 position or the phenolic hydroxyl.

Degradation Parent 2-(Hydroxymethyl)-1H-indol-6-ol (Colorless) Intermediate Indolenine Intermediate (Unstable) Parent->Intermediate Oxidation (Air/Light) OxProduct Quinone-Imine / Dimer (Yellow/Brown) Intermediate->OxProduct Polymerization

Figure 2: Simplified oxidative degradation pathway of hydroxyindoles requiring chromatographic resolution.[1][2]

Troubleshooting & System Suitability

To ensure Trustworthiness and Self-Validation , every run must meet these criteria:

  • System Suitability Standard (SST): Inject the Working Standard 5 times.

    • Requirement: RSD of Peak Area < 2.0%.[6][7][8]

    • Requirement: Tailing Factor (

      
      ) < 1.5.[1][2]
      
  • Resolution Check: If an impurity is present (or spiked), Resolution (

    
    ) must be > 2.0.[1][2]
    
  • Ghost Peaks: If peaks appear at high organic gradient (10-12 min), they are likely mobile phase contaminants or carryover.[1][2] Run a blank injection.

Common Failure Mode:

  • Symptom:[9][10][11] Peak splitting or doubling.

  • Cause: Sample solvent is too strong (e.g., 100% Methanol injection).[2]

  • Fix: Ensure the sample diluent matches the initial mobile phase (mostly water).

References

  • ResearchGate. (2021).[1][2] HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and 6-hydroxyindole.[1][2][12] Retrieved from [Link][1][2][12]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH) PubChem. (2025).[1][2] Compound Summary: 2-(Hydroxymethyl)-1H-indol-6-ol derivatives.[1][2] Retrieved from [Link][1][2]

Sources

Validation

A Comparative Guide to the Reactivity of 2-(Hydroxymethyl)-1H-indol-6-ol and Indole-6-ol

Introduction Indole and its hydroxylated derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Among these, indole-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole and its hydroxylated derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Among these, indole-6-ol and its derivatives are of significant interest. This guide provides an in-depth technical comparison of the chemical reactivity of two such analogs: 2-(Hydroxymethyl)-1H-indol-6-ol and indole-6-ol . Understanding the nuanced differences in their reactivity is crucial for researchers in chemical synthesis and drug development for designing synthetic routes and predicting metabolic pathways.

This comparison will delve into the electronic effects of the substituents, predict the reactivity of the indole nucleus and the functional groups, and provide detailed experimental protocols for validating these predictions.

Molecular Structures at a Glance
CompoundStructure
Indole-6-ol Indole-6-ol
2-(Hydroxymethyl)-1H-indol-6-ol 2-(Hydroxymethyl)-1H-indol-6-ol

(Note: A readily available public domain image for 2-(Hydroxymethyl)-1H-indol-6-ol was not found, a placeholder is used. The structure is indole with a hydroxyl group at position 6 and a hydroxymethyl group at position 2.)

Theoretical Comparison of Reactivity

The reactivity of an indole ring is primarily governed by the electron density at its various positions. The C3 position is the most nucleophilic and prone to electrophilic attack.[1][2] The substituents on the ring can significantly modulate this reactivity through inductive and resonance effects.

Electronic Effects of Substituents

The key to understanding the differential reactivity of our two target molecules lies in the electronic contributions of the hydroxyl (-OH) group at C6 and the hydroxymethyl (-CH2OH) group at C2.

  • Indole-6-ol : The hydroxyl group at the C6 position is a powerful electron-donating group. Through resonance, it increases the electron density of the entire aromatic system, particularly the pyrrole ring. This enhances the nucleophilicity of the C3 position, making the molecule more susceptible to electrophilic attack compared to unsubstituted indole.[3]

  • 2-(Hydroxymethyl)-1H-indol-6-ol : This molecule has two substituents to consider:

    • The -OH group at C6 has the same electron-donating effect as in indole-6-ol.

    • The -CH2OH group at C2 is generally considered to be weakly electron-withdrawing by induction due to the electronegativity of the oxygen atom. Its effect on the π-system is minimal as it is insulated by a methylene bridge. The Hammett constant (σp) for -CH2OH is +0.07, indicating a slight electron-withdrawing nature.[4] This will slightly decrease the electron density of the indole ring, counteracting the activating effect of the C6-hydroxyl group to a small extent.

The following diagram illustrates the primary electronic effects of the substituents on the indole nucleus.

electronic_effects cluster_indole6ol Indole-6-ol cluster_2hm_indole6ol 2-(Hydroxymethyl)-1H-indol-6-ol indole6ol N-H C2 C3 C4 C5 C6-OH C7 effect6ol Strong Electron-Donating (Resonance Effect) indole6ol:c6->effect6ol hm_indole6ol N-H C2-CH2OH C3 C4 C5 C6-OH C7 effect_hm Weak Electron-Withdrawing (Inductive Effect) hm_indole6ol:c2->effect_hm effect_oh Strong Electron-Donating (Resonance Effect) hm_indole6ol:c6->effect_oh

Caption: Electronic effects of substituents.

Predicted Reactivity

Based on the analysis of electronic effects, we can predict the relative reactivity of the two molecules in different types of reactions.

Reaction TypePredicted More Reactive CompoundRationale
Electrophilic Aromatic Substitution (at C3) Indole-6-ol The C6-OH group is strongly activating. In 2-(hydroxymethyl)-1H-indol-6-ol, the weakly deactivating C2-CH2OH group slightly reduces the nucleophilicity of the C3 position.
Electrophilic Aromatic Substitution (on Benzene Ring) Indole-6-ol Both have the activating C6-OH group, but the C2-CH2OH in the other molecule has a slight deactivating inductive effect on the whole system.
Acidity of Phenolic -OH 2-(Hydroxymethyl)-1H-indol-6-ol The electron-withdrawing C2-CH2OH group will stabilize the corresponding phenoxide ion, making the phenolic proton slightly more acidic.
Oxidation of the Indole Ring Indole-6-ol The higher electron density makes it more susceptible to oxidation.
Reactions of the Hydroxymethyl Group 2-(Hydroxymethyl)-1H-indol-6-ol This is the only molecule of the two that possesses this functional group.
Reactions of the Phenolic Hydroxyl Group Indole-6-ol The phenoxide of indole-6-ol will be a slightly stronger nucleophile due to the absence of the electron-withdrawing C2-CH2OH group.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions, a series of competitive and parallel experiments can be conducted. The following protocols are designed to provide clear, quantifiable, or easily observable results.

Competitive Electrophilic Aromatic Substitution: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings and is highly sensitive to the nucleophilicity of the substrate.[5][6] A competitive reaction will directly show which of the two indoles is more reactive towards the Vilsmeier reagent.

vilsmeier_workflow start Start: Prepare Equimolar Mixture of Indole-6-ol and 2-(Hydroxymethyl)-1H-indol-6-ol reagent Add 0.5 eq. of Vilsmeier Reagent (POCl3/DMF) at 0 °C start->reagent reaction Stir at RT for 1 hour reagent->reaction workup Aqueous Workup (NaOH) reaction->workup analysis Analyze Product Ratio by HPLC or 1H NMR workup->analysis

Caption: Workflow for the competitive Vilsmeier-Haack reaction.

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve equimolar amounts (e.g., 0.5 mmol each) of indole-6-ol and 2-(hydroxymethyl)-1H-indol-6-ol in anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (POCl3) (0.5 equivalents, 0.25 mmol) in anhydrous DMF (1 mL) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully pouring it into a beaker of ice-cold aqueous sodium hydroxide solution (2 M, 20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analyze the crude product mixture by HPLC and/or 1H NMR spectroscopy to determine the relative ratio of the formylated products.

Expected Outcome: A higher ratio of 3-formyl-indole-6-ol to 3-formyl-2-(hydroxymethyl)-1H-indol-6-ol is expected, confirming the higher reactivity of indole-6-ol.

Assessing the Reactivity of the Hydroxymethyl Group: Oxidation with MnO2

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde using manganese dioxide (MnO2), a reaction that will not occur with indole-6-ol.[7][8]

Protocol:

  • To a solution of 2-(hydroxymethyl)-1H-indol-6-ol (1 mmol) in dichloromethane (DCM, 20 mL), add activated manganese dioxide (10 equivalents, 10 mmol).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-formyl-1H-indol-6-ol.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: Successful formation of 2-formyl-1H-indol-6-ol. A parallel reaction with indole-6-ol under the same conditions should show no reaction, confirming the specific reactivity of the hydroxymethyl group.

Comparing the Nucleophilicity of the Phenolic Hydroxyl: Competitive O-Alkylation

The nucleophilicity of the phenoxide, formed by deprotonation of the phenolic hydroxyl group, can be compared in a competitive etherification reaction.[9][10]

etherification_workflow start Start: Equimolar Mixture of Indoles in Acetone base Add 2.0 eq. of K2CO3 start->base alkylating_agent Add 0.5 eq. of Benzyl Bromide base->alkylating_agent reaction Reflux for 4 hours alkylating_agent->reaction analysis Analyze Product Ratio by HPLC reaction->analysis

Caption: Workflow for competitive O-alkylation.

Protocol:

  • In a round-bottom flask, combine equimolar amounts (e.g., 0.5 mmol each) of indole-6-ol and 2-(hydroxymethyl)-1H-indol-6-ol, and potassium carbonate (K2CO3) (2.0 equivalents, 1.0 mmol) in acetone (10 mL).

  • To the stirred suspension, add benzyl bromide (0.5 equivalents, 0.25 mmol).

  • Heat the mixture to reflux and maintain for 4 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the solids and wash with acetone.

  • Concentrate the filtrate and analyze the residue by HPLC to determine the ratio of the O-benzylated products.

Expected Outcome: A higher proportion of 6-(benzyloxy)-1H-indole is anticipated, indicating the slightly higher nucleophilicity of the indole-6-ol phenoxide.

Conclusion

The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these theoretical predictions. A thorough understanding of these reactivity differences enables researchers to make more informed decisions in the design and execution of synthetic strategies involving these valuable indole derivatives.

References

  • Clementi, S., & Marino, G. (1972). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-73. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Larionov, E., & Gulevskaya, A. (2014). Electrophilic Substitution Reactions of Indoles.
  • Otero, N., Mandado, M., & Mosquera, R. A. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 111(43), 11049-11057. [Link]

  • Wang, Z., et al. (2021). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Letters, 23(15), 5894-5899. [Link]

  • Reddy, B. V. S., et al. (2016). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 81(17), 7731-7737. [Link]

  • Li, B., et al. (2020). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ResearchGate. [Link]

  • University of California, Irvine. Hammett constants for some common substituents. [Link]

  • Quora. Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. [Link]

  • Stack Exchange. Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Kundu, T., & Bhattacharyya, K. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemPhysChem, 24(5), e202200541. [Link]

  • Tschirret-Guth, R. A. (1996). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. [Link]

  • Meshram, H. M., et al. (2011). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Bromination of Indoles and Chromones mediated with TBA−Br and Selectfluor. ResearchGate. [Link]

  • Li, Z., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 959313. [Link]

  • Sharma, A., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 8(62), 35557-35591. [Link]

  • Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. [Link]

  • Fickling, M. M., et al. (1959). Hammett Substituent Constants for Electron-withdrawing Substituents: Dissociation of Phenols, Anilinium Ions and Dimethylanilinium Ions. Journal of the American Chemical Society, 81(16), 4226-4230. [Link]

  • Wang, Y., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. [Link]

  • University of Liverpool. Indoles. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(2), 34-39. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Common Organic Chemistry. Manganese Dioxide. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ChemTube3D. Indole - Mannich Reaction And Substitution By Elimination. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Google Patents.
  • Matsumoto, K., & Uchida, T. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 36(10), 2215-2218. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Zajac, M., et al. (2020). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. ResearchGate. [Link]

  • Chemistry LibreTexts. Mannich Reaction. [Link]

  • Gonzalez-Mancebo, S., et al. (2019). Proposed reaction mechanism for the direct bromination of indoles in DMF at 298.15 K and 1 atm. ResearchGate. [Link]

  • Google Patents.
  • Wikipedia. Mannich reaction. [Link]

  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • Goti, A., et al. (1996). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. ResearchGate. [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]

  • Popp, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(12), 2821-2831. [Link]

  • Reddit. MnO2 Activation/Preparation for Alcohol Oxidation?. [Link]

  • Nguyen, T. T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC advances, 12(27), 17357-17364. [Link]

  • Google Patents.
  • Google Patents. Processes for production of indole compounds.

Sources

Comparative

Comparative Spectroscopic Guide: Diethyl 2,5-Dihydroxyterephthalate (CAS 18455-52-8)

Executive Summary: The Strategic Value of CAS 18455-52-8 Diethyl 2,5-dihydroxyterephthalate (DEDHT) is not merely a chemical intermediate; it is a critical "purification handle" in the synthesis of high-performance Metal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of CAS 18455-52-8

Diethyl 2,5-dihydroxyterephthalate (DEDHT) is not merely a chemical intermediate; it is a critical "purification handle" in the synthesis of high-performance Metal-Organic Frameworks (specifically the MOF-74/CPO-27 series) and a model fluorophore for Excited-State Intramolecular Proton Transfer (ESIPT) studies.

While the free acid (2,5-dihydroxyterephthalic acid, CAS 610-92-4) is the direct ligand for MOF coordination, it suffers from poor solubility in organic solvents, making purification by recrystallization difficult. Researchers utilize the ethyl ester (CAS 18455-52-8) to achieve high purity (>99%) via organic recrystallization before hydrolyzing it to the acid. Furthermore, its unique intramolecular hydrogen bonding confers exceptional photostability, making it a superior standard for fluorescence quantum yield calibration compared to its methyl analog.

This guide provides a rigorous spectroscopic comparison between DEDHT, its methyl ester analog, and the free acid, supported by validated experimental protocols.

Comparative Analysis: DEDHT vs. Alternatives

The choice between the Ethyl ester (DEDHT), Methyl ester (DMDHT), and Free Acid (DHTA) dictates the efficiency of your downstream applications.

FeatureDiethyl Ester (DEDHT) (CAS 18455-52-8)Dimethyl Ester (DMDHT) (CAS 5870-38-2)Free Acid (DHTA) (CAS 610-92-4)
Solubility (CHCl₃/DCM) High (Excellent for column chromatography/recrystallization)Moderate to HighInsoluble (Requires DMSO/DMF)
Crystallinity Forms large, distinct needles (easy filtration)Often forms smaller platesAmorphous powder (hard to purify)
Hydrolysis Rate Slower (Controlled release of ligand)Fast (Risk of premature precipitation)N/A
Fluorescence Strong Green/Blue Emission (ESIPT active)Similar EmissionWeak/Quenched in solid state
NMR Diagnostic Quartet (4.4 ppm) + Triplet (1.4 ppm) Singlet (3.9 ppm)Broad COOH peak (11-13 ppm)

Scientist’s Insight: Choose DEDHT when your synthesis requires a purification step in standard organic solvents (DCM, Toluene) or when studying ESIPT dynamics where the slightly higher lipophilicity of the ethyl group stabilizes the keto-enol tautomerism in non-polar media.

Spectroscopic Characterization Data

A. 1H NMR Spectroscopy (Self-Validating Purity Check)

The presence of the intramolecular hydrogen bond (IMHB) between the hydroxyl group and the carbonyl oxygen is the defining spectroscopic feature.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Structural Validation
-OH 10.45 - 10.55 Singlet2H-Critical: Sharp peak due to IMHB. If broad, sample is wet or aggregated.
Ar-H 7.50 - 7.55Singlet2H-Para-substitution symmetry confirmation.
-O-CH₂- 4.38 - 4.45Quartet4H7.1 HzDistinctive ethyl ester signature.
-CH₃ 1.40 - 1.45Triplet6H7.1 HzCoupled to methylene protons.
B. Infrared (FT-IR) Spectroscopy

The IR spectrum reveals the strength of the intramolecular hydrogen bond.

  • ν(C=O) Ester: 1680–1695 cm⁻¹ (Shifted to lower wavenumbers compared to free esters (~1720 cm⁻¹) due to H-bonding).

  • ν(O-H): 3100–3400 cm⁻¹ (Broad but distinct; narrower than intermolecular H-bonded OH).

  • ν(C=C) Aromatic: 1450–1600 cm⁻¹.

C. Photophysical Properties (UV-Vis & Fluorescence)

DEDHT exhibits a large Stokes shift, characteristic of the ESIPT mechanism.

ParameterValue (in Toluene)Value (in Ethanol)Mechanistic Insight
λ Abs (max) 355 nm360 nmπ-π* transition of the aromatic ring.
λ Em (max) 530 nm535 nmEmission from the Keto tautomer after proton transfer.
Stokes Shift ~175 nm~175 nmHuge shift confirms ESIPT; minimizes self-absorption.

Experimental Protocols

Protocol 1: Solvatochromic Assessment for ESIPT Validation

Objective: Verify the integrity of the intramolecular hydrogen bond by observing spectral stability across solvents of varying polarity.

Reagents:

  • DEDHT (CAS 18455-52-8)

  • Spectroscopic grade Toluene (Non-polar)

  • Spectroscopic grade Acetonitrile (Polar Aprotic)

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 2.5 mg of DEDHT in 10 mL of Toluene (Concentration ~1 mM). Sonicate for 60 seconds to ensure complete dissolution.

  • Dilution: Aliquot 100 μL of stock into 2.9 mL of Toluene (Final Conc: ~33 μM). Repeat for Acetonitrile.

  • Acquisition (Abs): Scan UV-Vis from 250 nm to 500 nm. Baseline correct with pure solvent.

  • Acquisition (Em): Excite at λ_max (determined in step 3, approx 355 nm). Collect emission from 370 nm to 700 nm.

  • Data Analysis (Pass/Fail):

    • Pass: Emission max remains >500 nm in both solvents (indicating the IMHB is strong enough to resist solvent disruption).

    • Fail: Appearance of a blue emission band (~400-450 nm) in Acetonitrile indicates the "Enol" emission, suggesting the IMHB is disrupted or the sample is impure (hydrolyzed).

Protocol 2: Purity Determination via 1H NMR (Ethyl vs. Methyl)

Objective: Quantify cross-contamination from methyl ester analogs (common if methanol was used in synthesis).

  • Sample Prep: Dissolve 10 mg DEDHT in 0.6 mL CDCl₃.

  • Acquisition: Run 1H NMR with d1 (relaxation delay) = 5 seconds to ensure accurate integration.

  • Integration Logic:

    • Set the Aromatic Singlet (7.5 ppm) to 2.00.

    • Integrate the Quartet region (4.4 ppm).

    • Check: Look for a singlet at ~3.95 ppm (Methyl Ester impurity).

  • Calculation:

    
    
    

Visualizations

Diagram 1: Synthesis & Purification Logic

This diagram illustrates why the Ethyl Ester is the preferred route for high-purity MOF ligands.

SynthesisWorkflow Raw Crude 2,5-Dihydroxy terephthalic Acid Esterification Fischer Esterification (EtOH + H2SO4) Raw->Esterification CrudeEster Crude DEDHT (CAS 18455-52-8) Esterification->CrudeEster Purification Recrystallization (Solvent: EtOH/H2O) CrudeEster->Purification Removes oligomers PureEster High Purity DEDHT (>99%) Purification->PureEster Needle formation Hydrolysis Controlled Hydrolysis (NaOH, then HCl) PureEster->Hydrolysis FinalLigand Pure Acid Ligand (Ready for MOF-74) Hydrolysis->FinalLigand

Caption: The "Ester Protection Strategy" allows for organic solvent purification (green nodes), removing impurities that persist if the raw acid is used directly.

Diagram 2: ESIPT Mechanism (Fluorescence Origin)

Understanding the tautomerization is key to interpreting the large Stokes shift.

ESIPT_Mechanism Enol_Ground Enol Form (S0) (Ground State) Enol_Excited Enol Form (S1) (Excited State) Enol_Ground->Enol_Excited UV Abs (355 nm) Keto_Excited Keto Form (S1) (Proton Transferred) Enol_Excited->Keto_Excited Fast Proton Transfer (<100 fs) Keto_Ground Keto Form (S0) (Ground State) Keto_Excited->Keto_Ground Fluorescence (530 nm) Keto_Ground->Enol_Ground Back Proton Transfer

Caption: The cycle shows the absorption by the Enol form and emission by the Keto form, causing the characteristic large Stokes shift.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79980, Diethyl 2,5-dihydroxyterephthalate. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of MOF-74 and its linker 2,5-dihydroxyterephthalic acid. J. Mater. Chem. A. Retrieved from [Link]

  • EPA CompTox. Diethyl 2,5-dihydroxyterephthalate Properties Dashboard.[1] Retrieved from [Link]

Sources

Validation

Comparative Guide: Structural Validation of 2-(Hydroxymethyl)-1H-indol-6-ol via IR Spectroscopy

Executive Summary 2-(Hydroxymethyl)-1H-indol-6-ol is a bifunctional indole derivative featuring two distinct hydroxyl environments: a phenolic hydroxyl at position C6 and a primary aliphatic alcohol at position C2. In dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)-1H-indol-6-ol is a bifunctional indole derivative featuring two distinct hydroxyl environments: a phenolic hydroxyl at position C6 and a primary aliphatic alcohol at position C2. In drug development, this molecule often serves as a scaffold for serotonin receptor modulators or antioxidant intermediates.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Infrared (IR) Spectroscopy offers a superior workflow for routine validation, solid-state form analysis (polymorph screening), and rapid Quality Control (QC). This guide details the specific spectral fingerprints required to validate this structure, distinguishing it from potential regioisomers or oxidation byproducts.

Part 1: Strategic Comparison (IR vs. NMR vs. MS)

For routine validation of 2-(Hydroxymethyl)-1H-indol-6-ol, IR spectroscopy provides specific advantages in throughput and functional group discrimination, particularly regarding the hydrogen-bonding network which NMR often obscures in varying solvents.

FeatureFT-IR (Recommended for QC)

H NMR (Structural Gold Standard)
Mass Spectrometry (MS)
Primary Utility Functional group verification & Solid-state fingerprintingConnectivity & exact proton countingMolecular weight & elemental formula
Differentiation Excellent: Distinguishes Phenolic C-O vs. Aliphatic C-O stretches.Good: Distinguishes aromatic vs. aliphatic protons, but OH protons are labile/broad.Poor: Cannot easily distinguish regioisomers (e.g., 4-ol vs 6-ol).
Sample State Solid (ATR/KBr) - Native state analysis.Solution - Requires dissolution (destroys polymorph info).Solution/Gas - Ionization required.
Throughput High (<2 mins/sample).Low (10-30 mins/sample).Medium.
Cost Low.High.Medium-High.

Part 2: Structural Analysis & Band Assignment

The validation of 2-(Hydroxymethyl)-1H-indol-6-ol relies on identifying three critical zones. The molecule possesses a "Hybrid" alcohol character—containing both a phenol and a primary alcohol—which creates a unique spectral signature.

Zone 1: The Hydrogen Bond Region (3200–3550 cm⁻¹)

This region will be complex due to three overlapping contributors.

  • Indole N-H Stretch: Sharp band typically at 3390–3420 cm⁻¹ (non-bonded) or broadened if H-bonded.

  • Phenolic O-H (C6): Broad absorption centered around 3200–3350 cm⁻¹ . Phenolic OH groups are strong hydrogen bond donors.

  • Aliphatic O-H (C2-CH₂OH): Overlaps with the phenolic band but often appears as a shoulder.

Zone 2: The Double Bond/Aromatic Region (1450–1650 cm⁻¹)
  • Indole Ring Breathing: Characteristic doublet or triplet bands at 1580 cm⁻¹ and 1620 cm⁻¹ corresponding to the C=C and C=N skeletal vibrations of the pyrrole/benzene fused system.

Zone 3: The Fingerprint Region – The Critical Validator (1000–1300 cm⁻¹)

This is the most important region for distinguishing the 6-OH (phenol) from the 2-CH₂OH (primary alcohol). You must observe two distinct C-O stretching bands :

  • Phenolic C-O Stretch (Ar-O):

    • Target: 1200–1230 cm⁻¹

    • Mechanism: The bond between the aromatic ring and oxygen has partial double-bond character due to resonance, shifting it to a higher wavenumber.

  • Primary Alcohol C-O Stretch (R-CH₂-O):

    • Target: 1000–1050 cm⁻¹

    • Mechanism: Purely single bond character; appears significantly lower than the phenolic stretch.

Part 3: Experimental Protocol (ATR-FTIR)

Methodology: Attenuated Total Reflectance (ATR)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans.

Step-by-Step Workflow
  • System Blank: Clean crystal with isopropanol. Collect background spectrum (air). Requirement: Flat baseline with CO₂ peaks at 2350 cm⁻¹.

  • Sample Loading: Place ~2–5 mg of solid 2-(Hydroxymethyl)-1H-indol-6-ol on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the "green" zone (approx. 80–100 N). Note: Inconsistent pressure alters peak intensity ratios.

  • Acquisition: Scan sample.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise >5%.

Self-Validating Logic (Go/No-Go)
  • Pass: Presence of both C-O bands (1000–1050 region AND 1200–1230 region) + Indole N-H.

  • Fail (Oxidation): Appearance of a strong C=O (carbonyl) peak at 1680–1720 cm⁻¹ indicates oxidation of the primary alcohol to an aldehyde or acid.

  • Fail (Dehydration): Loss of the broad OH region or the 1050 cm⁻¹ band.

Part 4: Validation Logic Diagram

The following diagram illustrates the decision matrix for validating the compound's structure during a synthesis campaign.

ValidationWorkflow Start Crude Sample: 2-(Hydroxymethyl)-1H-indol-6-ol Acquisition Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquisition CheckOxidation Check 1680-1720 cm⁻¹ (Carbonyl Region) Acquisition->CheckOxidation OxidationFail FAIL: Oxidation Detected (Aldehyde/Acid impurity) CheckOxidation->OxidationFail Peak Present CheckCO Check C-O Stretches 1. Aliphatic (~1050 cm⁻¹) 2. Phenolic (~1220 cm⁻¹) CheckOxidation->CheckCO Region Clear COFail FAIL: Missing Functional Group (Incorrect Substitution) CheckCO->COFail One/Both Missing CheckNH Check Indole N-H (~3400 cm⁻¹) CheckCO->CheckNH Both Present CheckNH->COFail Peak Missing Pass PASS: Structure Validated Proceed to HPLC/NMR CheckNH->Pass Peak Present

Caption: Logic flow for rapid structural validation. Note the priority of excluding oxidation (Carbonyl check) before confirming positive structural features.

Part 5: References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] (Accessed 2024).[3] Indole and Phenol derivative spectra. [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-(Hydroxymethyl)isoindole-1,3-dione (Analogous Indole Derivative).[4] NIST Chemistry WebBook, SRD 69. [Link]

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. (Detailed analysis of C-O stretch differentiation). [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy of Phenols and Alcohols. (Comparative band assignment). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Antioxidant Assays of Hydroxyindole Derivatives

For researchers, scientists, and drug development professionals, the evaluation of antioxidant capacity is a critical step in the discovery of novel therapeutics for oxidative stress-related pathologies. Hydroxyindole de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the evaluation of antioxidant capacity is a critical step in the discovery of novel therapeutics for oxidative stress-related pathologies. Hydroxyindole derivatives have emerged as a promising class of compounds due to their structural similarity to endogenous molecules and their potent antioxidant potential.[1][2] This guide provides an in-depth technical comparison of the most common in vitro antioxidant assays, offering field-proven insights into their application for evaluating hydroxyindole derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of data to ensure a thorough understanding of this important class of molecules.

The Chemical Rationale: Why Hydroxyindoles are Potent Antioxidants

The antioxidant activity of hydroxyindole derivatives is intrinsically linked to their chemical structure. The indole nucleus, particularly when substituted with a hydroxyl group (-OH), can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[3][4] The position of the hydroxyl group on the indole ring significantly influences the antioxidant capacity, affecting the stability of the resulting radical. This structure-activity relationship is a key consideration when screening and developing new hydroxyindole-based antioxidants.

For instance, studies have shown that the presence of a hydroxyl group at the 5-position of the oxindole core can lead to significant suppression of lipid peroxidation and intracellular oxidative stress.[4] The mechanism often involves the stabilization of the subsequent phenoxyl radical through resonance within the aromatic system.

cluster_0 Hydroxyindole Antioxidant Mechanism Hydroxyindole Hydroxyindole Stable_Radical Stable Hydroxyindole Radical Hydroxyindole->Stable_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Hydrogen atom donation mechanism of a hydroxyindole antioxidant.

Choosing the Right Tool: A Comparative Overview of Antioxidant Assays

Selecting the appropriate antioxidant assay is crucial for obtaining meaningful and reproducible data. Assays are broadly classified into two categories based on their chemical mechanism: Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET).[5][6] It is often recommended to use a battery of tests from both categories to gain a comprehensive understanding of a compound's antioxidant potential.

AssayPrincipleMechanismAdvantagesLimitations
DPPH Reduction of the stable DPPH• radicalPrimarily ET[7]Simple, rapid, and cost-effective[7]Not representative of physiological radicals; steric hindrance can affect results
ABTS Reduction of the pre-formed ABTS•+ radical cationPrimarily ET[8]Applicable to both hydrophilic and lipophilic compounds; stable radical[6][8]Not a physiological radical; reaction kinetics can be complex[9]
FRAP Reduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) formET[10]Simple, rapid, and automated[11][12]Measures only reducing power, not radical scavenging; performed at non-physiological pH[10][11]
ORAC Inhibition of peroxyl radical-induced oxidation of a fluorescent probeHAT[13]Uses a biologically relevant radical source; quantifies both inhibition time and degree[14][15]Sensitive to temperature and reaction conditions; requires a fluorescence plate reader[16]

In the Lab: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, adherence to well-defined protocols is paramount. The following are step-by-step methodologies for the most commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[7]

Experimental Workflow:

cluster_1 DPPH Assay Workflow A Prepare DPPH solution in methanol B Add hydroxyindole derivative solution A->B C Incubate in the dark (30 min) B->C D Measure absorbance at ~517 nm C->D

Caption: A simplified workflow for the DPPH antioxidant assay.

Protocol:

  • Prepare a stock solution of the hydroxyindole derivative in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well microplate, add 20 µL of various concentrations of the hydroxyindole derivative or standard (e.g., ascorbic acid, Trolox).

  • Add 200 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[17]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[18] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[19]

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 200 µL of the diluted ABTS•+ solution to 20 µL of the hydroxyindole derivative solution at various concentrations in a 96-well microplate.

  • Incubate the mixture for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[12]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11]

  • Warm the FRAP reagent to 37°C before use.[11]

  • Add 150 µL of the FRAP reagent to 20 µL of the hydroxyindole derivative solution in a 96-well plate.[11]

  • Incubate at 37°C for 4 minutes.[11]

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe (II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[14]

Protocol:

  • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

  • In a black 96-well microplate, add 120 µL of the fluorescein solution and 20 µL of the hydroxyindole derivative solution.[16]

  • Incubate the plate at 37°C for 10 minutes in the plate reader.[16]

  • Initiate the reaction by adding 60 µL of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.[16]

  • Measure the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.

Comparative Data Analysis of Hydroxyindole Derivatives

The following table summarizes published antioxidant activity data for various indole derivatives, providing a benchmark for comparison. Lower IC₅₀ or higher TEAC/ORAC values indicate greater antioxidant activity.

CompoundAssayIC₅₀ (µM)TEAC (Trolox Equivalents)ORAC (µmol TE/g)Reference
5-Hydroxy-L-tryptophanDPPH3.196--[20]
5-Hydroxy-L-tryptophanABTS8.69--[20]
MelatoninDPPH125--[20]
MelatoninABTS4--[20]
3-HydroxyindoleDPPH, ABTS, TBARSShowed interesting antioxidant activity--[1]
5-Hydroxyoxindole DerivativesLipid PeroxidationShowed significant suppression--[4]
3-Substituted-2-OxindolesDPPHModerate to good activity--[21]
Vitamin C (Standard)DPPH65--[20]
Trolox (Standard)ABTS-1.0 (by definition)-[22]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the antioxidant activity of hydroxyindole derivatives. The choice of assay should be guided by the specific research question and the chemical nature of the compounds being investigated. For a thorough evaluation, it is recommended to employ a panel of assays that cover both HAT and ET mechanisms.

Future research should focus on establishing a standardized set of protocols for these assays to allow for more direct comparison of data across different laboratories. Furthermore, in vitro findings should be validated in cellular and in vivo models to better understand the physiological relevance of the antioxidant activity of novel hydroxyindole derivatives. The continued exploration of these compounds holds significant promise for the development of new therapeutic agents to combat oxidative stress-related diseases.

References

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Retrieved from [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. [Link]

  • Danet, A. F. (2021). Recent Advances in Antioxidant Capacity Assays. In Antioxidants - Benefits, Sources, Mechanisms of Action. IntechOpen. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1).
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 9(2), 149-169. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 11(1), 133. [Link]

  • Lissi, E. A., Salim-Hanna, M., & Videla, L. A. (1989). Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E. Free Radical Research Communications, 6(1), 11–17. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Agilent. (n.d.). Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

  • Kumar, S., Kumar, V., & Singh, P. (2011). Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives. Medicinal Chemistry Research, 20(8), 1195-1203.
  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • López-Alarcón, C., Lissi, E., & Carrasco-Pozo, C. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 209. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • UAHuntsville. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

  • YouTube. (2025, August 26). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. Retrieved from [Link]

  • Sasaki, H., et al. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Bioorganic & Medicinal Chemistry, 21(24), 7709-7714. [Link]

  • Cespedes, C. L., et al. (2008). Antioxidant activity of an unusual 3-hydroxyindole derivative isolated from fruits of Aristotelia chilensis (Molina) Stuntz. Zeitschrift für Naturforschung C, 63(9-10), 659-666. [Link]

  • National Center for Biotechnology Information. (2025, July 16). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Retrieved from [Link]

  • Gazit, E. (2005). Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. Biochemistry, 44(27), 9406–9413. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Retrieved from [Link]

  • Blaschko, H., & Levine, W. G. (1960). A comparative study of hydroxyindole oxidases. British Journal of Pharmacology and Chemotherapy, 15(4), 625–633. [Link]

  • Università di Torino. (2026, January 25). A novel synthesis of N-hydroxyindoles and N-alkoxyindoles by [3+2] cycloaddition of nitrosoarenes and terminal alkynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 23). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]

Sources

Validation

Technical Guide: Distinguishing 2-(Hydroxymethyl)-1H-indol-6-ol from Impurities via TLC

Executive Summary 2-(Hydroxymethyl)-1H-indol-6-ol is a polar, electron-rich indole derivative often synthesized via the reduction of Methyl 6-hydroxy-1H-indole-2-carboxylate . The critical challenge in Thin Layer Chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)-1H-indol-6-ol is a polar, electron-rich indole derivative often synthesized via the reduction of Methyl 6-hydroxy-1H-indole-2-carboxylate . The critical challenge in Thin Layer Chromatography (TLC) is distinguishing the target diol from its less polar ester precursor and potential over-reduction byproducts (e.g., 2-methyl-1H-indol-6-ol).

Quick Verdict:

  • Separation: The target molecule is significantly more polar than its impurities. Use DCM:MeOH (90:10) or EtOAc:Hexane (80:20) to move the target off the baseline.

  • Visualization: UV (254 nm) is insufficient for specific identification. Use Ehrlich’s Reagent (p-DMAB).[1][2][3] The electron-rich target typically yields a rapid bright purple/magenta spot, whereas the electron-deficient ester precursor reacts slowly, often appearing faint pink or yellow/orange .

Part 1: Chemical Profile & Impurity Analysis

To design an effective separation, one must understand the Structure-Retention Relationships (SRR) between the analyte and its likely impurities.

Table 1: Analyte vs. Common Impurities
CompoundStructure DescriptionPolarityPredicted Rf (System A)*Ehrlich Reaction (Color)
Target: 2-(Hydroxymethyl)-1H-indol-6-olIndole core, C6-Phenol, C2-Primary AlcoholHigh (3 H-bond donors)0.25 – 0.35Bright Purple/Blue (Fast)
Impurity A: Methyl 6-hydroxy-1H-indole-2-carboxylateIndole core, C6-Phenol, C2-Methyl EsterMedium (Ester masks polarity)0.60 – 0.70Faint Pink/Yellow (Slow)
Impurity B: 2-Methyl-1H-indol-6-olIndole core, C6-Phenol, C2-MethylLow (Lacks primary OH)0.75 – 0.85Dark Purple/Brown
Impurity C: Quinoid/Oxidation SpeciesOxidized indole ringVariable Streaking/BaselineYellow (Visible without stain)

*System A: Dichloromethane (DCM) / Methanol (MeOH) [90:10]

Mechanistic Insight: The target molecule possesses both a phenolic hydroxyl and a primary aliphatic hydroxyl. This dual-hydrophilicity causes it to adhere strongly to the silica stationary phase via hydrogen bonding. The ester impurity (Impurity A), lacking the primary alcohol and possessing an internal hydrogen bond acceptor (carbonyl), elutes much faster.

Part 2: Mobile Phase Optimization

Standard non-polar systems (e.g., 10-20% EtOAc in Hexane) used for many indoles will likely cause the target to stick to the baseline (


). You must increase polarity while maintaining resolution.
Recommended Solvent Systems
  • The "High Polarity" System (Best for Isolation):

    • Composition: Dichloromethane (DCM) : Methanol (MeOH) [90 : 10]

    • Why: DCM solubilizes the indole core, while MeOH disrupts the strong H-bonding of the two hydroxyl groups with the silica.

    • Target Rf: ~0.30

  • The "Alternative" System (Green Chemistry):

    • Composition: Ethyl Acetate (EtOAc) : Hexane [80 : 20]

    • Why: If DCM is restricted, high concentrations of EtOAc are required. Note that EtOAc absorbs UV below 260nm, which may interfere slightly with UV detection but not with chemical stains.

  • The "Anti-Tailing" Modifier:

    • Add: 0.5% Triethylamine (TEA) or 1%

      
      .
      
    • Why: Phenolic indoles often "tail" (streak) due to the acidity of silica gel. A basic modifier neutralizes the silica surface, sharpening the spots. Avoid acetic acid , as acid can catalyze the dimerization of 2-hydroxymethyl indoles.

Part 3: Visualization Protocols

Indoles are chromogenic.[4] Relying solely on UV is a missed opportunity for chemical validation.

UV Fluorescence (254 nm)[5]
  • Observation: All indoles appear as dark spots against the green fluorescent background.

  • Limitation: Cannot distinguish between the ester and the alcohol (both absorb strongly).

Ehrlich’s Reagent (The Gold Standard)
  • Mechanism: The p-dimethylaminobenzaldehyde (p-DMAB) reacts with the electron-rich indole ring (usually at C3) to form a colored cationic complex.

  • Distinction:

    • Target (Electron-Rich): The C2-hydroxymethyl group is electronically neutral/donating. The ring remains activated. Result: Rapid, intense Purple/Magenta .

    • Impurity A (Electron-Poor): The C2-ester is a strong electron-withdrawing group (EWG), deactivating the ring. Result: Slow development, often Pale Pink or Yellowish-Orange .

Vanillin Dip
  • Mechanism: Condensation with alcohols and phenols.

  • Utility: Excellent for confirming the presence of the alcohol/phenol moieties. The target usually turns Dark Blue/Violet upon heating.

Part 4: Experimental Workflow

Diagram 1: TLC Analysis Workflow

TLC_Workflow cluster_Vis Visualization Start Sample Preparation (Dissolve in MeOH/DCM) Spotting Spotting (1 cm from bottom) Start->Spotting Elution Elution (DCM:MeOH 90:10) Spotting->Elution Drying Drying (Air dry / Mild Heat) Elution->Drying UV UV 254nm (Circle spots) Drying->UV Stain Ehrlich's Stain (Dip & Heat) UV->Stain Analysis Analysis (Rf & Color) Stain->Analysis

Caption: Systematic workflow for the separation and specific identification of 2-(Hydroxymethyl)-1H-indol-6-ol.

Step-by-Step Protocol
  • Preparation: Dissolve 1-2 mg of your crude product in 0.5 mL of MeOH/DCM (1:1).

  • Plate: Use Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Spotting: Spot the crude mixture alongside a reference standard of the starting material (Ester) if available.

  • Elution:

    • Prepare 10 mL of DCM:MeOH (90:10) .

    • Elute until the solvent front reaches 1 cm from the top.

  • Visualization (Sequential):

    • Step A: View under UV (254 nm). Circle all visible spots with a pencil.[4][5]

    • Step B: Dip the plate into Ehrlich’s Reagent (see recipe below).

    • Step C: Heat gently with a heat gun (100°C) for 30-60 seconds.

  • Interpretation:

    • Top Spot (Rf ~0.7): Starting Ester (Faint color).

    • Bottom Spot (Rf ~0.3): Target Product (Bright Purple).

Recipe: Ehrlich’s Reagent Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of Ethanol and add 50 mL of concentrated HCl. Store in dark.

Part 5: Troubleshooting & Stability

The "Ghost Spot" Phenomenon

Issue: You see a streak or a new spot appearing during the TLC run that wasn't there before. Cause: 2-(Hydroxymethyl)indoles are acid-sensitive. The acidic nature of silica gel can catalyze the elimination of the hydroxyl group to form a reactive aza-fulvene intermediate, which dimerizes. Solution:

  • 2D-TLC: Run the plate in one direction, dry it, and run it again in the same solvent 90° rotated. If the spot lies off the diagonal, the compound is decomposing on the silica.

  • Neutralization: Pre-wash the TLC plate with a solution of 1% Triethylamine in methanol and dry before use.

Diagram 2: Decision Tree for Mobile Phase Selection

Decision_Tree Start Start: Initial TLC (30% EtOAc/Hex) CheckRf Check Rf of Target Start->CheckRf LowRf Rf < 0.1 (Stuck at baseline) CheckRf->LowRf GoodRf Rf 0.2 - 0.4 (Ideal) CheckRf->GoodRf HighRf Rf > 0.7 (Moves too fast) CheckRf->HighRf Action1 Switch to DCM:MeOH (95:5 -> 90:10) LowRf->Action1 Tailing Is spot tailing? GoodRf->Tailing Action3 Reduce Polarity (10% EtOAc/Hex) HighRf->Action3 Action2 Proceed to Visualization Tailing->Action2 No AddBase Add 0.5% TEA to Mobile Phase Tailing->AddBase Yes AddBase->Action2

Caption: Logic flow for optimizing the mobile phase based on the retention factor (Rf) of the target indole.

References

  • Lamb, A. C., et al. (2015). "Product in indole detection by Ehrlich's reagent."[1] Analytical Biochemistry, 484, 21-23.[1] (Clarifies the mechanism of p-DMAB reaction with indoles).

  • Nagarathnam, D. (2020). "A Simple Synthesis of 2-Substituted Indoles."[6] Combinatorial Chemistry Review. (Discusses synthesis and properties of 2-substituted indoles).

  • Reach Devices. "TLC Stains: Thin Layer Chromatography stains and visualization." (Comprehensive guide on stain preparation including Vanillin and Ehrlich's).

  • University of Illinois. "Thin Layer Chromatography Visualization Reagents." (Protocols for p-Anisaldehyde and other phenolic stains).

  • Porcheddu, A., et al. (2022). "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives." Molecules. (Provides comparative Rf data for indole esters vs. polar derivatives).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Hydroxymethyl)-1H-indol-6-OL

This guide provides a comprehensive safety and operational framework for handling 2-(Hydroxymethyl)-1H-indol-6-ol . Notice: As a specialized research intermediate, specific toxicological data for this exact isomer may be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive safety and operational framework for handling 2-(Hydroxymethyl)-1H-indol-6-ol .

Notice: As a specialized research intermediate, specific toxicological data for this exact isomer may be limited in public databases. Therefore, this protocol applies the Precautionary Principle , categorizing the substance based on the known hazards of analogous hydroxyindole derivatives (e.g., 5-Hydroxyindole, Indole-2-methanol).

Part 1: Hazard Identification & Risk Stratification

Chemical Nature:

  • Structure: Electron-rich indole core with a phenolic hydroxyl (C6) and a primary alcohol (C2).

  • Reactivity: Highly susceptible to oxidation (air) and photo-degradation. May form quinoid species upon exposure to light/air, which are often more toxic or sensitizing than the parent compound.

  • Physical State: Likely a solid powder (off-white to beige/brown depending on purity).

Derived Hazard Profile (GHS Classification Estimate): Based on Structural Activity Relationship (SAR) analysis of analogous indoles:

  • Health: Skin/Eye Irritant (Cat 2/2A), Respiratory Irritant (STOT SE 3). Potential sensitizer.[1][2]

  • Acute Toxicity: Harmful if swallowed (Cat 4).

  • Unknowns: Bioactivity is uncharacterized; treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until IC50 data confirms otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard" PPE to address specific breakthrough risks associated with organic nitrogen heterocycles.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100/P3 Particle Size: Fine organic synthesis intermediates often generate invisible aerosols (<10µm) during weighing. Simple surgical masks provide 0% protection against chemical inhalation.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm outer)Permeation: Indoles are lipophilic. Single thin nitrile layers may allow permeation within <15 mins if dissolved in DMSO or Methanol. Protocol: Wear two pairs of contrasting colors (e.g., Blue over White) to immediately spot tears.
Ocular Chemical Splash Goggles (Indirect Vent)Corrosivity: Phenolic groups (C6-OH) can cause severe corneal damage. Safety glasses with side shields are insufficient for powders that can drift around the lens.
Body Tyvek® Lab Coat (Closed Front)Retention: Cotton lab coats trap powders in the weave, creating a secondary exposure source later. Non-woven Tyvek sheds particles.

Part 3: Operational Workflow (Step-by-Step)

Workflow 1: Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs when the dry powder is manipulated.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • Reasoning: Indole powders are often static-charged. Static discharge can cause the powder to "jump" off the spatula, creating an uncontrolled aerosol cloud.

  • The "Wet-Transfer" Method:

    • Tare the vial with the solvent (if possible) or weigh the solid into a closable vial.

    • Do not weigh onto weighing paper; use a disposable anti-static boat.

    • Immediately cap the vial after transfer.

    • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in Methanol before removing it from the hood.

Workflow 2: Solubilization
  • Solvent Choice: DMSO or Methanol are likely required due to the polarity of the hydroxyl groups.

  • Inerting: Purge the headspace of the stock solution vial with Argon or Nitrogen gas.

    • Causality: The C6-hydroxyl group is an oxidation focal point. Oxygen exposure turns the solution brown/black (formation of insoluble melanin-like polymers), ruining the experiment and altering the toxicity profile.

Part 4: Visualization (Decision Logic)

The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the material.

PPE_Selection_Logic Start Start: Handling 2-(Hydroxymethyl)-1H-indol-6-ol State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Qty_Check Quantity > 10 mg? Solid->Qty_Check Solvent_Check Solvent: DMSO/Methanol? Liquid->Solvent_Check High_Risk High Risk: Aerosol Generation Qty_Check->High_Risk Yes Action_Solid REQ: Fume Hood + N95/P100 + Double Gloves (Static Control Mandatory) Qty_Check->Action_Solid No (Still Rec. Hood) High_Risk->Action_Solid Permeation_Risk Risk: Rapid Skin Absorption Solvent_Check->Permeation_Risk Yes Action_Liquid REQ: Splash Goggles + Laminate/Thick Nitrile Gloves (Change every 30 mins) Solvent_Check->Action_Liquid No (Aq. Buffer) Permeation_Risk->Action_Liquid

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Part 5: Waste & Emergency Response

Disposal Protocol:

  • Segregation: Do not mix with general organic waste if the waste stream contains oxidizers (e.g., peroxides, nitric acid). Indoles can react exothermically with strong oxidizers.

  • Labeling: Tag waste clearly as "Toxic Organic - Nitrogen Heterocycle."

  • Decontamination:

    • Surface Spills: Absorb with vermiculite.[3] Clean area with 10% bleach solution followed by water. The bleach oxidizes the indole ring, breaking the conjugation and reducing biological activity, though it may cause a color change (orange/brown) initially.

First Aid (Self-Validating Steps):

  • Eye Contact: Flush for 15 minutes minimum.[1][2][4][5][6] Validation: Use a timer. The natural urge is to stop after 30 seconds; this is insufficient to remove lipophilic residues.

  • Skin Contact: Wash with soap and water.[3][4][5] Avoid using alcohol/ethanol for cleaning skin, as this increases the permeability of the skin to the indole.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Indole Derivatives (Generic Class). Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Hydroxyindole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][6] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

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